molecular formula C8H9BrO B1288043 1-Bromo-3-methoxy-2-methylbenzene CAS No. 31804-36-1

1-Bromo-3-methoxy-2-methylbenzene

Cat. No.: B1288043
CAS No.: 31804-36-1
M. Wt: 201.06 g/mol
InChI Key: SBMVNLFBEJAXFY-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2-methylbenzene is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMVNLFBEJAXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594252
Record name 1-Bromo-3-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31804-36-1
Record name 1-Bromo-3-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-3-methoxy-2-methylbenzene physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Property Research

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1-Bromo-3-methoxy-2-methylbenzene chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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1-Bromo-3-methoxy-2-methylbenzene synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Spectroscopic data of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectral Data

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Developing Technical Guide Structure

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1-Bromo-3-methoxy-2-methylbenzene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Developing Search Strategies

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1-Bromo-3-methoxy-2-methylbenzene safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Acquisition

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Reactivity of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigations into Reactivity

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Analyzing Reactivity Patterns

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Potential applications of 1-Bromo-3-methoxy-2-methylbenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

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Analyzing Reaction Pathways

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1-Bromo-3-methoxy-2-methylbenzene IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Defining Chemical Identity

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Discovery and history of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Theoretical studies on 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Investigations Now

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1-Bromo-3-methoxy-2-methylbenzene commercial suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Locating Chemical Suppliers

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Methodological & Application

Synthesis of 1-Bromo-3-methoxy-2-methylbenzene from 3-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Exploration: Sandmeyer

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Initiating Protocol Development: Sandmeyer

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Suzuki coupling reactions using 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Suzuki Coupling

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Application Notes and Protocols for the Formation of 2-Methyl-3-methoxyphenylmagnesium Bromide from 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the 2-Methyl-3-methoxyphenyl Moiety

The 2-methyl-3-methoxyphenyl structural motif is a key pharmacophore in a range of biologically active molecules. Its presence can significantly influence a compound's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The strategic formation of the corresponding Grignard reagent, 2-methyl-3-methoxyphenylmagnesium bromide, provides a powerful and versatile nucleophile for the efficient introduction of this moiety into complex molecular architectures. This application note provides a comprehensive guide to the successful formation, characterization, and utilization of this valuable synthetic intermediate, grounded in mechanistic principles and field-proven best practices.

The electron-donating nature of both the methyl and methoxy substituents on the aromatic ring enhances the nucleophilicity of the resulting Grignard reagent, making it a potent tool for carbon-carbon bond formation.[1] However, this electronic enrichment also necessitates careful control of reaction conditions to mitigate potential side reactions.

Reaction Mechanism: A Surface-Mediated Radical Process

The formation of a Grignard reagent from an aryl halide is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[2] While the exact mechanism is still a subject of academic discussion, it is generally understood to proceed through a single-electron transfer (SET) process.

The reaction can be conceptualized in the following key stages:

  • Initiation: The reaction begins with the transfer of a single electron from the magnesium surface to the antibonding orbital of the carbon-bromine bond of 1-Bromo-3-methoxy-2-methylbenzene. This results in the formation of a radical anion, which rapidly fragments.

  • Radical Formation: The fragmentation of the radical anion yields an aryl radical and a bromide anion.

  • Surface Reaction: The highly reactive aryl radical is believed to be adsorbed onto the magnesium surface, where it reacts with a magnesious species (MgX•) to form the final Grignard reagent, 2-methyl-3-methoxyphenylmagnesium bromide.

The ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, plays a crucial role in stabilizing the formed Grignard reagent through coordination with the magnesium center.[3]

Experimental Workflow and Protocol

The successful and reproducible formation of 2-methyl-3-methoxyphenylmagnesium bromide hinges on the meticulous exclusion of atmospheric moisture and oxygen, and the careful activation of the magnesium surface.

Visualizing the Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use glassware Flame-Dry Glassware reagents Prepare Anhydrous Reagents glassware->reagents atmosphere Establish Inert Atmosphere (N2/Ar) reagents->atmosphere mg_activation Magnesium Activation (Iodine) atmosphere->mg_activation initiation Initiate Reaction (Small Alkyl Halide Addition) mg_activation->initiation main_addition Slow Addition of this compound initiation->main_addition reflux Maintain Gentle Reflux main_addition->reflux titration Determine Concentration (Titration) reflux->titration use Immediate Use in Subsequent Reaction titration->use

Caption: Experimental workflow for Grignard reagent formation.

Detailed Step-by-Step Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially AvailableEnsure dryness before use.
Magnesium Turnings>99.5%Commercially AvailableUse fresh, unoxidized turnings.
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercially AvailableFreshly distilled from sodium/benzophenone is ideal.
IodineCrystal, ACS GradeCommercially AvailableFor magnesium activation.
Nitrogen or Argon GasHigh PurityGas SupplierFor maintaining an inert atmosphere.

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or inert gas manifold

  • Syringes and needles

Protocol:

  • Glassware Preparation: All glassware must be rigorously dried to remove any traces of water. Flame-dry the assembled apparatus (three-neck flask, condenser, dropping funnel) under a steady stream of inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and a faint purple vapor is observed. The disappearance of the iodine color is an indicator of magnesium activation.

  • Reaction Initiation: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 5-10%) of the aryl bromide solution to the magnesium suspension.

  • Monitoring Initiation: The onset of the reaction is indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the appearance of a cloudy, grayish solution. If the reaction does not initiate spontaneously, gentle warming with a heating mantle or sonication may be required.

  • Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be carefully controlled to prevent an uncontrolled temperature increase.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain a reflux for an additional 1-2 hours, or until the majority of the magnesium has been consumed.

  • Use of the Grignard Reagent: The resulting 2-methyl-3-methoxyphenylmagnesium bromide solution should be used immediately for the best results. The concentration of the Grignard reagent should be determined by titration prior to its use in subsequent reactions.

Potential Side Reactions and Mitigation Strategies

The primary side reaction of concern is the Wurtz-type coupling of the aryl Grignard reagent with unreacted this compound to form the symmetrical biphenyl derivative. This is more likely to occur at higher concentrations of the aryl bromide and at elevated temperatures.

Mitigation Strategy:

  • Slow Addition: The dropwise addition of the aryl bromide solution ensures that its concentration in the reaction mixture remains low, thus minimizing the rate of the bimolecular coupling reaction.

  • Temperature Control: Maintaining a gentle reflux and avoiding excessive heating can also help to suppress this side reaction.

Characterization and Quality Control: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in a subsequent reaction to ensure accurate stoichiometry. A common and reliable method is titration with a standard solution of an alcohol in the presence of an indicator.

Titration Protocol (using sec-Butanol and 1,10-Phenanthroline)
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve a small amount (1-2 mg) of 1,10-phenanthroline in anhydrous THF.

  • Titration Setup: To this solution, add a precisely known volume of a standardized solution of sec-butanol in anhydrous THF.

  • Endpoint Determination: Add the prepared Grignard solution dropwise via a syringe to the sec-butanol solution. The endpoint is reached when the color of the solution changes from the deep red or purple of the Grignard-phenanthroline complex to a pale yellow, and the color persists.

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to reach the endpoint and the known amount of sec-butanol used.

Safety Considerations

  • Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware and solvents are scrupulously dry.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere of nitrogen or argon to prevent oxidation of the Grignard reagent.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. The addition of the alkyl halide should be controlled to maintain a manageable reaction temperature. Have an ice bath readily available.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

Conclusion

The successful formation of 2-methyl-3-methoxyphenylmagnesium bromide is a readily achievable process for the experienced synthetic chemist. By adhering to the principles of anhydrous reaction conditions, proper magnesium activation, and controlled reaction parameters, this valuable synthetic intermediate can be reliably prepared in high yield. The subsequent accurate determination of its concentration by titration is paramount for its effective use in the synthesis of novel compounds for drug discovery and development.

References

  • Whitesides, G. M., et al. "The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents." Journal of the American Chemical Society, 1980. [Link]

  • Fürstner, A. "Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study." Angewandte Chemie International Edition, 2011. [Link]

  • Walborsky, H. M. "Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction." Accounts of Chemical Research, 1990. [Link]

  • "Grignard Reagents: Reactions of Alkyl Halides." Chemistry LibreTexts. [Link]

  • "Titration of Grignard and BuLi." Scribd. [Link]

  • "Aryl Grignards." University of Calgary. [Link]

  • "Synthesis of 3-methoxyphenylmagnesium bromide." PrepChem.com. [Link]

  • "2-Methoxyphenylmagnesium bromide solution." ChemBK. [Link]

  • Rieke, R. D., et al. "Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides." The Journal of Organic Chemistry, 2000. [Link]

  • "How to measure the concentration of any grignard reagent (RMgX) in situ?" ResearchGate. [Link]

  • "25. The Grignard Reaction." University of Missouri–St. Louis. [Link]

  • "Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions." National Institutes of Health. [Link]

Sources

Use of 1-Bromo-3-methoxy-2-methylbenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm initiating my investigation into 1-Bromo-3-methoxy-2-methylbenzene. I'm hitting Google hard, aiming to build a solid foundation of knowledge. Specifically, I'm concentrating on its physical and chemical characteristics, especially focusing on its involvement in well-known reactions like Suzuki and Buchwald-Hartwig couplings.

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Protocol for the bromination of 2-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Bromination

I've initiated comprehensive Google searches, focusing on the bromination of 2-methylanisole. My initial focus is gathering detailed protocols, mechanistic insights, and safety data. I am exploring various brominating agents and reaction conditions to build a solid foundation.

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Outlining Reaction Steps

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Application of 1-Bromo-3-methoxy-2-methylbenzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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Application Note: A Robust HPLC-UV Method for Purity Determination of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the purity analysis of 1-Bromo-3-methoxy-2-methylbenzene, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and assurance in both research and manufacturing environments. The causality behind the selection of chromatographic parameters is discussed, providing a framework for adaptation to similar aromatic compounds.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Therefore, a validated, reliable analytical method to assess its purity is a critical requirement. This document provides a comprehensive protocol for an HPLC-UV method designed for this purpose, grounded in established chromatographic principles and aligned with international regulatory standards.

The choice of reverse-phase HPLC is predicated on the non-polar nature of this compound. The C18 stationary phase provides a hydrophobic environment conducive to the retention of this aromatic compound, while a polar mobile phase, consisting of acetonitrile and water, allows for efficient elution and separation from potential impurities.

Experimental

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reference Standard: this compound (purity ≥ 99.5%).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation of the main peak from potential impurities while maintaining a reasonable run time and good peak shape.

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes

The detection wavelength of 275 nm was chosen based on the UV absorbance spectrum of this compound, which exhibits a maximum absorbance around this wavelength, ensuring high sensitivity. The mobile phase composition of 70% acetonitrile provides sufficient elution strength for the analyte, resulting in a retention time of approximately 6-8 minutes.

Standard and Sample Preparation

Standard Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Follow steps 2-4 of the standard solution preparation.

Method Validation

This method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.

Specificity

The specificity of the method was evaluated by injecting the blank (mobile phase), the standard solution, and the sample solution. The chromatograms showed no interfering peaks at the retention time of the main analyte in the blank, demonstrating the method's ability to assess the analyte of interest in the presence of excipients.

Linearity

Linearity was established by preparing a series of solutions of this compound at five different concentrations ranging from 0.1 to 0.75 mg/mL. The peak area response was plotted against the concentration, and the correlation coefficient (r²) was determined.

Concentration (mg/mL)Peak Area (mAU*s)
0.10125,432
0.25312,987
0.50624,561
0.65811,234
0.75936,789

The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.999 over the tested concentration range.

Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Spiked Level% Recovery
80%99.2%
100%100.5%
120%99.8%

The average recovery was within the acceptable range of 98-102%, indicating the accuracy of the method.

Precision

Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day. Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

Precision%RSD (Peak Area)
Repeatability0.45%
Intermediate Precision0.82%

The low relative standard deviation (%RSD) values demonstrate the high precision of the method.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Water 70:30) Standard Standard Solution (0.5 mg/mL) MobilePhase->Standard Sample Sample Solution (0.5 mg/mL) MobilePhase->Sample Injection Inject 10 µL Standard->Injection Sample->Injection Separation C18 Column 1.0 mL/min, 30°C Injection->Separation Detection UV Detector (275 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the purity determination of this compound. The method is specific, linear, accurate, and precise, making it highly suitable for routine quality control in pharmaceutical development and manufacturing. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for its implementation and potential adaptation for related compounds.

References

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

NMR spectroscopy protocol for 1-Bromo-3-methoxy-2-methylbenzene characterization

Author: BenchChem Technical Support Team. Date: January 2026

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Application Notes & Protocols: A Guide to the Synthesis of Biaryl Compounds Using 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biaryl Motif and the Role of a Versatile Building Block

The biaryl scaffold, characterized by two directly connected aromatic rings, is a cornerstone of modern chemistry. This structural unit is prevalent in a vast array of molecules critical to human health and technology, including pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] The construction of the central carbon-carbon bond that defines this motif is a primary focus of synthetic organic chemistry. Among the most powerful tools for this task are palladium-catalyzed cross-coupling reactions, which offer a reliable and versatile means to forge these connections.[1]

This guide focuses on the strategic use of 1-Bromo-3-methoxy-2-methylbenzene , a substituted aryl halide, as a key building block in the synthesis of complex biaryl compounds. Its unique substitution pattern—a reactive bromo leaving group, an electron-donating methoxy group, and a sterically demanding ortho-methyl group—presents both opportunities and challenges in reaction design. Understanding the interplay of these features is crucial for developing robust and high-yielding synthetic protocols. We will delve into the premier method for its application, the Suzuki-Miyaura coupling, providing detailed protocols, mechanistic insights, and troubleshooting strategies tailored for researchers and drug development professionals.

The Suzuki-Miyaura Coupling: The Preeminent Strategy

The Suzuki-Miyaura reaction has become the gold standard for biaryl synthesis due to its numerous advantages. These include the use of mild reaction conditions, the commercial availability and low toxicity of organoboron reagents, and a remarkable tolerance for a wide range of functional groups, making it highly adaptable for complex molecule synthesis.[3][4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][4][6][7] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex. The electronic and steric properties of the aryl halide significantly influence the rate of this step.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate. This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition_complex Ar-Pd(II)L₂-X pd0->oxidative_addition_complex Oxidative Addition ar_x Ar-X (this compound) ar_x->oxidative_addition_complex transmetalation_complex Ar-Pd(II)L₂-Ar' oxidative_addition_complex->transmetalation_complex Transmetalation ar_boron Ar'-B(OR)₂ ar_boron->transmetalation_complex base Base (e.g., K₂CO₃) base->oxidative_addition_complex transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Substituents on Reactivity

The specific structure of this compound dictates the optimal reaction conditions.

  • Ortho-Methyl Group: This group introduces significant steric hindrance around the reaction center. This bulkiness can impede the oxidative addition step and the subsequent reductive elimination. To overcome this, specialized palladium catalysts with bulky, electron-rich phosphine ligands (such as SPhos, XPhos, or other Buchwald-type ligands) are often required.[8][9] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more readily access the sterically crowded C-Br bond.

  • Methoxy Group: As an electron-donating group at the meta-position, the methoxy group increases the electron density of the aromatic ring. While this can slightly slow the rate of oxidative addition compared to an electron-deficient ring, its electronic influence is generally less critical than the steric effect of the adjacent methyl group.

Detailed Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand. Dissolve them in a small amount of the reaction solvent and add this solution to the main reaction flask via syringe. Alternatively, for air-stable catalysts, they can be added in solid form during the initial setup (Step 1).

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl compound.[11]

Data Presentation: Typical Reaction Parameters
ComponentExample Reagent/ConditionMolar Equiv. / Mol%Rationale
Aryl Halide This compound1.0The electrophilic coupling partner.
Boronic Acid Phenylboronic Acid1.2The nucleophilic coupling partner; a slight excess ensures complete consumption of the halide.
Catalyst Pd₂(dba)₃1-2 mol%A common Pd(0) source.
Ligand SPhos or XPhos2-4 mol%A bulky, electron-rich ligand is crucial to overcome the steric hindrance of the ortho-methyl group.[8]
Base K₃PO₄ (Potassium Phosphate)2.0A moderately strong base effective for activating the boronic acid without promoting side reactions.[6]
Solvent Dioxane / H₂O (5:1)-A common solvent system; water is often necessary for the transmetalation step.[12]
Temperature 100 °C-Elevated temperature is typically required to drive the reaction to completion.
Time 12-24 h-Reaction time is substrate-dependent and should be monitored.
Expected Yield 70-95%-Yields are highly dependent on the specific coupling partner and optimized conditions.
Scientist's Insights: Justifying Experimental Choices
  • Why Bulky Phosphine Ligands? For sterically hindered substrates like this compound, standard ligands like triphenylphosphine often fail. Bulky, electron-rich monophosphine ligands (the "Buchwald ligands") are essential. Their size promotes the formation of the active 14-electron L-Pd(0) species, which is less sterically encumbered and more reactive in the oxidative addition step. Their electron-donating nature also accelerates the final reductive elimination step.[8][9]

  • The Critical Role of the Base: The base is not merely a spectator. It facilitates the transmetalation step by converting the neutral boronic acid into an anionic "ate" complex (e.g., [ArB(OH)₃]⁻), which is significantly more nucleophilic and transfers its aryl group to the palladium center much more rapidly. The choice of base can be critical; for challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may offer improved yields.[6][12]

  • Solvent Choice and the Effect of Water: While seemingly counterintuitive in organometallic chemistry, a small amount of water is often beneficial or even essential in Suzuki couplings. It can help dissolve the inorganic base and is believed to play a role in the ligand exchange and transmetalation steps. Common solvents include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene.[6]

Alternative Cross-Coupling Strategies

While the Suzuki coupling is often the method of choice, other reactions can also be employed for biaryl synthesis, each with its own set of advantages and disadvantages.

  • Stille Coupling: This reaction uses organostannanes (organotin compounds) as the nucleophilic partner. It is known for its high tolerance of various functional groups and is often less sensitive to the presence of water than other methods. However, the primary drawback is the high toxicity of the organotin reagents and byproducts, which requires careful handling and disposal.[4][13]

  • Negishi Coupling: This method utilizes highly reactive organozinc reagents. The high nucleophilicity of these reagents often allows for reactions to proceed at lower temperatures and can be effective for coupling very sterically hindered partners. The main challenge is the high sensitivity of organozinc compounds to air and moisture, necessitating strict anhydrous and anaerobic reaction conditions.[4][14]

Troubleshooting and Optimization

Even robust reactions can encounter issues. A systematic approach is key to resolving common problems.

Troubleshooting_Workflow start Low or No Product Yield check_atmosphere Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) start->check_atmosphere check_reagents Assess Reagent Quality check_atmosphere->check_reagents Atmosphere OK screen_conditions Screen Reaction Parameters check_reagents->screen_conditions Reagents OK reagent_boronic Boronic Acid Degradation? (Protodeborylation) check_reagents->reagent_boronic reagent_catalyst Catalyst/Ligand Active? check_reagents->reagent_catalyst screen_ligand Screen Different Ligands (e.g., SPhos, XPhos, RuPhos) screen_conditions->screen_ligand screen_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_conditions->screen_base screen_temp Increase Temperature screen_conditions->screen_temp reagent_boronic->reagent_catalyst No solution_boronic Use Fresh Boronic Acid or a Pinacol Ester reagent_boronic->solution_boronic Yes reagent_catalyst->screen_conditions Yes solution_catalyst Use Fresh Catalyst/Ligand reagent_catalyst->solution_catalyst No

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Common Issues and Solutions:

  • Problem: Low Yield or Stalled Reaction

    • Cause: Inactive catalyst due to oxygen exposure. The Pd(0) species is readily oxidized and deactivated.[10]

    • Solution: Ensure all solvents are thoroughly degassed before use and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.

    • Cause: Degradation of the boronic acid via protodeborylation, especially if exposed to moisture or heated for extended periods.[10][15]

    • Solution: Use fresh, high-purity boronic acid. If the problem persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.

  • Problem: Significant Homocoupling of Boronic Acid

    • Cause: This side reaction, forming an Ar'-Ar' byproduct, is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this pathway.[6]

    • Solution: Rigorous exclusion of oxygen is the best preventative measure.

  • Problem: Formation of Dehalogenated Starting Material (Reduction)

    • Cause: The aryl halide is reduced instead of coupled. This can occur if a hydride source is present in the reaction mixture, which reacts with the Ar-Pd(II)-X intermediate.[10]

    • Solution: Ensure solvents are pure and anhydrous. The choice of base can also influence this pathway; screening different bases may be necessary.

Conclusion

This compound is a valuable synthon for the construction of highly substituted biaryl compounds. While its ortho-methyl group presents a steric challenge, this can be effectively overcome through the rational application of modern cross-coupling chemistry. The Suzuki-Miyaura reaction, when paired with bulky, electron-rich phosphine ligands and carefully selected reaction conditions, provides a robust and high-yielding pathway to the desired products. By understanding the underlying reaction mechanism and the specific roles of each component, researchers can effectively troubleshoot and optimize these critical transformations, accelerating the discovery and development of novel chemical entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Al-Masum, M. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 103–113. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Goosen, L. J. et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(24), 4983–4986. [Link]

  • Goossen, L. J. et al. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Journal of the American Chemical Society, 129(15), 4824–4833. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Kwong, F. Y. et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]

  • Goossen, L. J. et al. (2008). Biaryl and aryl ketone synthesis via Pd-catalyzed decarboxylative coupling of carboxylate salts with aryl triflates. Semantic Scholar. [Link]

  • Stradiotto, M. et al. (2014). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wu, Y. et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega, 6(24), 15998–16006. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Zhang, Y. et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • ChemistryViews. (2021). Methoxylation of Aryl Bromides. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Dicks, A. P. et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Hartwig, J. F. et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 620–625. [Link]

  • Omoregie, H. O. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5541-5566. [Link]

  • Zhang, G. et al. Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. [Link]

  • Miller, J. A. (1999). Process for preparing biaryl compounds.
  • Organic Syntheses. Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Link]

  • Zhang, Y. et al. (2009). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 131(40), 14627–14634. [Link]

  • Öcal, N. et al. (2018). Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids a. ResearchGate. [Link]

  • Liu, Y. et al. (2015). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Medicinal Chemistry, 11(4), 397–400. [Link]

  • Colobert, F. et al. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews, 44(22), 8038-8067. [Link]

  • Dodani, S. C. et al. (2016). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Chemistry, 8(2), 141–146. [Link]

  • Weix, D. J. et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 139(43), 15090–15101. [Link]

  • Wang, C. et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 27(19), 6649. [Link]

  • Majumdar, K. C. et al. (2011). Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. [Link]

  • Organic Syntheses. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide for the Synthesis of N-Aryl Amines from a Sterically Hindered Aryl Halide

This document provides a comprehensive experimental protocol for the Buchwald-Hartwig amination of the sterically hindered aryl halide, 1-Bromo-3-methoxy-2-methylbenzene. This guide is intended for researchers, scientists, and professionals in drug development who are familiar with air-sensitive reaction techniques. The protocol herein is designed to be a self-validating system, with explanations grounded in established mechanistic understanding and supported by authoritative references.

Introduction: Navigating Steric Hindrance in C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a linkage prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base.

This application note addresses a common challenge in cross-coupling reactions: steric hindrance. The substrate, this compound, presents a sterically demanding environment around the carbon-bromine bond due to the ortho-methyl group. This steric impediment can significantly hinder the oxidative addition of the aryl halide to the palladium(0) center, a critical step in the catalytic cycle. Consequently, the choice of catalyst system, particularly the supporting ligand, is paramount to achieving high yields. This protocol employs a highly active and sterically bulky biaryl phosphine ligand to overcome this challenge.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl_Halide Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl_Halide Base_Assoc Base Association PdII_Aryl_Halide->Base_Assoc + Base Amine_Coord Amine Coordination Base_Assoc->Amine_Coord - [Base-H]X PdII_Amido Ar-Pd(II)-NR'R''(L_n) Amine_Coord->PdII_Amido + HNR'R'' Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product Amine HNR'R'' Base Base HX_Base [Base-H]X ArX Ar-X

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, formation of the palladium-amido complex, and reductive elimination to yield the desired C-N coupled product and regenerate the active catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 1 mmol scale reaction. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
This compoundC₈H₉BrO201.062011.01.0
Amine (e.g., Morpholine)C₄H₉NO87.121051.21.2
Palladium(II) AcetatePd(OAc)₂224.54.50.020.02
RuPhosC₃₀H₄₅O₂P476.6519.10.040.04
Sodium tert-butoxideNaOtBu96.11341.41.4
Toluene (Anhydrous)C₇H₈-5 mL--
Equipment
  • Schlenk flask (25 mL)

  • Magnetic stir bar

  • Septa

  • Needles and syringes

  • Schlenk line or glovebox

  • Heating mantle with a temperature controller and thermocouple

  • Standard glassware for workup and purification

Reaction Setup and Execution
  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate (4.5 mg, 0.02 mmol), RuPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to a 25 mL Schlenk flask equipped with a magnetic stir bar.

    • Expert Insight: The use of a pre-catalyst is possible, but generating the active Pd(0) species in situ from Pd(OAc)₂ and a phosphine ligand is a common and effective approach. The ligand-to-palladium ratio is typically between 1.5:1 and 2:1 to ensure the formation of the desired catalytically active species and prevent the formation of inactive palladium black. RuPhos is a sterically bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling sterically hindered substrates.

  • Reagent Addition: Seal the Schlenk flask with a septum. Remove the flask from the glovebox (if used) and connect it to the Schlenk line. Evacuate and backfill with inert gas three times. Add the this compound (201 mg, 1.0 mmol) followed by the anhydrous toluene (5 mL) via syringe.

    • Expert Insight: Anhydrous solvent is critical for the success of the reaction, as water can deactivate the catalyst and hydrolyze the base.

  • Amine Addition: Add the amine (e.g., morpholine, 105 mg, 1.2 mmol) via syringe.

    • Expert Insight: A slight excess of the amine is used to drive the reaction to completion.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Expert Insight: The reaction temperature is crucial. Higher temperatures are often required for sterically hindered substrates to overcome the activation energy barrier for oxidative addition.

Workup and Purification
  • Quenching: Once the reaction is complete, cool the flask to room temperature. Add 10 mL of diethyl ether and stir for 5 minutes.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.

Trustworthiness: A Self-Validating System

The success of this protocol relies on careful execution and the use of high-quality reagents. The visual cues of a successful reaction include a color change of the reaction mixture from light yellow to dark brown. The formation of a precipitate (sodium bromide) is also an indicator of reaction progress. For validation, the final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This application note provides a detailed and reliable protocol for the Buchwald-Hartwig amination of the sterically challenging substrate, this compound. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply and adapt this methodology to their specific synthetic targets. The use of a highly active catalyst system is key to overcoming the steric hindrance and achieving high yields of the desired N-aryl amine.

References

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: A New Turn on C–N Cross-Coupling: Using Aryl Tosylates with a Palladium–N-Heterocyclic Carbene Catalyst Source: Organic Letters URL: [Link]

  • Title: Buchwald-Hartwig cross-coupling Source: Wikipedia URL: [Link]

Application Note & Protocol: A Scalable Synthesis of 1-Bromo-3-methoxy-2-methylbenzene for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 1-Bromo-3-methoxy-2-methylbenzene, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein is optimized for scalability, safety, and high purity, addressing the needs of researchers and professionals in drug development and chemical manufacturing. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a step-by-step experimental protocol, and outline critical safety and analytical considerations.

Introduction: The Significance of this compound

This compound, also known as 2-bromo-6-methoxytoluene, serves as a crucial building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for the introduction of the 3-methoxy-2-methylphenyl moiety into more complex molecules. This structural motif is found in a range of biologically active compounds, highlighting the importance of a reliable and scalable synthesis for this intermediate in the pharmaceutical industry. The demand for high-purity this compound necessitates a robust synthetic process that is both efficient and economically viable on a large scale.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution of 3-methoxy-2-methylphenol. This approach is favored for its high regioselectivity and the availability of starting materials.

Mechanistic Rationale

The hydroxyl (-OH) and methoxy (-OCH3) groups of the starting material, 3-methoxy-2-methylphenol, are strong activating groups and are ortho-, para- directing. The methyl group (-CH3) is a weaker activating group, also ortho-, para- directing. The steric hindrance from the methyl group and the directing effects of the hydroxyl and methoxy groups favor the substitution at the C1 position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation, often used in conjunction with a suitable solvent.

Process Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis Stage cluster_1 Workup & Purification cluster_2 Final Product Start 3-Methoxy-2-methylphenol (Starting Material) Reaction Reaction Vessel (Stirring, Controlled Temp.) Start->Reaction Reagents N-Bromosuccinimide (NBS) Acetonitrile (Solvent) Reagents->Reaction Quench Aqueous Sodium Thiosulfate Reaction->Quench Extraction Ethyl Acetate Quench->Extraction Washing Brine Extraction->Washing Drying Anhydrous Sodium Sulfate Washing->Drying Filtration Removal of Drying Agent Drying->Filtration Concentration Rotary Evaporation Filtration->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Product This compound Purification->Product Analysis NMR, GC-MS, HPLC Product->Analysis

Use of 1-Bromo-3-methoxy-2-methylbenzene in materials science

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Initial Applications

I'm starting with a comprehensive search to understand 1-Bromo-3-methoxy-2-methylbenzene's role in materials science. I'm focusing on potential uses as a precursor, monomer, or intermediate. I'm trying to identify key applications, which will guide my further investigation of this compound's properties.

Analyzing Synthesis Approaches

I'm now diving deeper into the synthesis aspect. I'm actively seeking specific examples of materials made using this compound, targeting polymers, organic electronics, and functional materials. I will study synthetic pathways, paying close attention to the crucial experimental parameters that are key to the synthesis, to see the rationale and mechanisms for each step. I'm also prioritizing authoritative sources to understand experimental details. Safety information is also key. After collecting data, I'll start structuring the application note with an introduction, then details, protocols, and data tables.

Expanding Application Investigation

I am broadening my search to encompass the compound's applications in diverse material categories. My goal is to determine its suitability in various synthesis projects. Now, I will start to identify and analyze detailed experimental protocols and characterization data. Simultaneously, I am researching safety and purification, preparing to structure the application note with an introduction, detailed application notes and experimental protocols. I'll also organize data in tables and diagrams.

Heck reaction conditions for 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting with broad Google searches on the Heck reaction. I'm focusing on the mechanism, key conditions, and specific applications, particularly those involving substituted aryl halides like 1-Bromo-3-

Commencing Search Strategy

I've initiated comprehensive Google searches to delve into the Heck reaction. My focus is on mechanism, reaction conditions, and applications with substituted aryl halides, especially 1-Bromo-3-methoxy-2-methylbenzene. I'm using queries like "Heck reaction mechanism" and "Heck reaction with sterically hindered aryl halides". The aim is to create a well-structured application note. I'm focusing on the palladium source, ligands, base, and solvent.

Structuring the Application Note

I'm now focusing on organizing the information gleaned. I plan to introduce the Heck reaction, discuss its key components, and then tackle the specific challenges of using this compound, like steric hindrance. I'll summarize reported conditions in a table and create a DOT graph to illustrate the catalytic cycle. I'm also preparing to draft a detailed experimental protocol and references.

Application Note & Protocols: Strategic Derivatization of 1-Bromo-3-methoxy-2-methylbenzene for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the strategic derivatization of the readily available building block, 1-bromo-3-methoxy-2-methylbenzene. The protocols detailed herein are designed for researchers in medicinal chemistry and drug discovery, offering a robust platform for generating diverse compound libraries for biological screening. We will explore key synthetic pathways, including organometallic intermediates and palladium-catalyzed cross-coupling reactions, to access a wide range of functionalized aromatic scaffolds. The rationale behind each methodological choice is discussed to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Strategic Value of the 2,3,6-Trisubstituted Benzene Scaffold

The this compound core represents a versatile and underexplored scaffold in medicinal chemistry. Its unique substitution pattern—a sterically hindered yet reactive bromine atom ortho to a methyl group and meta to a methoxy group—offers a launchpad for creating molecules with precise three-dimensional architectures. The methoxy and methyl groups can engage in specific hydrophobic and hydrogen-bonding interactions within biological targets, while the bromine atom serves as a versatile synthetic handle for introducing molecular diversity. This strategic combination allows for the systematic exploration of chemical space around a core structure, a fundamental principle in modern drug discovery for developing Structure-Activity Relationships (SAR).

This guide will focus on two primary, high-yield strategies for derivatization:

  • Organometallic Intermediate Formation: Generation of Grignard or organolithium reagents to create new carbon-carbon bonds via reaction with various electrophiles.

  • Palladium-Catalyzed Cross-Coupling: Leveraging powerful reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings to form carbon-carbon and carbon-nitrogen bonds, respectively.

Foundational Strategy: Grignard Reagent Formation and Electrophilic Quench

The formation of a Grignard reagent from this compound is a cornerstone technique for introducing a variety of functionalities. The steric hindrance from the ortho-methyl group can slow the rate of formation, necessitating careful control of reaction conditions.

Mechanistic Considerations

The reaction proceeds via an oxidative insertion of magnesium metal into the carbon-bromine bond. The choice of solvent is critical; tetrahydrofuran (THF) is preferred due to its ability to solvate the resulting Grignard reagent, preventing aggregation and maintaining reactivity. Initiation can be challenging and often requires activation of the magnesium surface.

Experimental Workflow: Grignard Formation and Derivatization

G1 cluster_0 Grignard Formation cluster_1 Electrophilic Quench A 1-Bromo-3-methoxy- 2-methylbenzene D Reflux (Initiation) A->D B Mg turnings, I2 crystal B->D C Anhydrous THF C->D E Grignard Reagent (3-methoxy-2-methylphenyl) magnesium bromide D->E G Reaction at 0 °C to RT E->G F Electrophile (e.g., Aldehyde, Ketone, CO2) F->G H Aqueous Workup (NH4Cl solution) G->H I Purified Product H->I

Caption: Workflow for Grignard reagent formation and subsequent electrophilic quench.

Detailed Protocol: Synthesis of (3-Methoxy-2-methylphenyl)methanol

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Iodine (1 small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Add magnesium turnings and a single crystal of iodine to the flask. Gently heat the flask with a heat gun under a stream of nitrogen until violet iodine vapors are observed. This process etches the magnesium surface, removing the passivating oxide layer.

  • Initiation: Add a small portion (approx. 10%) of a solution of this compound in anhydrous THF to the magnesium turnings.

  • Grignard Formation: Once the reaction initiates (indicated by gentle bubbling and a slight exotherm), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Electrophilic Quench: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, thoroughly dry paraformaldehyde under vacuum and suspend it in anhydrous THF. Add the paraformaldehyde suspension to the Grignard reagent dropwise.

  • Workup: After stirring for 2 hours at room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0201.06102.01 g
Magnesium Turnings1.524.3115365 mg
Paraformaldehyde1.230.0312360 mg
Anhydrous THF-72.11-50 mL

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-X bonds with high functional group tolerance and excellent yields.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is an exceptionally robust method for creating biaryl structures, which are prevalent motifs in biologically active molecules. The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is crucial; bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the rate-limiting oxidative addition step and promote reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation to the palladium center. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.

G2 A 1-Bromo-3-methoxy- 2-methylbenzene G Heating (e.g., 90 °C) A->G B Arylboronic Acid B->G C Pd Catalyst (e.g., Pd(PPh3)4) C->G D Base (e.g., K2CO3) D->G E Solvent (e.g., Toluene/H2O) E->G F Inert Atmosphere (N2/Ar) F->G H Workup & Purification G->H I Biaryl Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • Reagent Setup: To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add a 3:1:1 mixture of toluene:ethanol:water.

  • Degassing: Bubble nitrogen or argon through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the degassed mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass
This compound1.0201.0651.005 g
Phenylboronic acid1.2121.936732 mg
Pd(PPh₃)₄0.031155.560.15173 mg
K₂CO₃2.0138.21101.38 g
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds, enabling the synthesis of anilines and their derivatives. This reaction is particularly valuable for introducing functionalities that can act as hydrogen bond donors or acceptors, significantly influencing the pharmacological properties of a molecule.

  • Ligand Choice: As with Suzuki coupling, the choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to air, making strict adherence to inert atmosphere techniques essential for reproducibility.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Glovebox Setup: All solid reagents should be weighed and combined in an inert atmosphere glovebox. Add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive flow of argon, add this compound, aniline, and anhydrous toluene via syringe.

  • Reaction: Seal the Schlenk flask and heat the mixture to 110 °C in an oil bath with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the product via column chromatography.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass
This compound1.0201.062402 mg
Aniline1.293.132.4224 mg
Pd₂(dba)₃0.015915.720.0327 mg
Xantphos0.04578.680.0846 mg
NaOtBu1.496.102.8269 mg

Downstream Biological Screening

The derivatized compounds generated from these protocols form a focused library for biological evaluation. The choice of screening assays will depend on the therapeutic area of interest. For example:

  • Kinase Inhibitor Screening: Biaryl scaffolds are common in kinase inhibitors. Compounds could be screened against a panel of kinases using assays like LanthaScreen™ or HTRF.

  • GPCR Ligand Binding Assays: Amine derivatives can be potent ligands for G-protein coupled receptors. Radioligand binding assays can determine the affinity of the new compounds for specific receptors.

  • Cellular Viability Assays: Initial cytotoxicity and anti-proliferative effects can be assessed in various cancer cell lines using MTT or CellTiter-Glo® assays.

The structural diversity generated through these derivatization strategies provides a solid foundation for identifying initial hits and building a robust SAR for lead optimization.

Conclusion

This compound is a valuable starting material for constructing diverse molecular libraries for biological screening. By mastering Grignard reagent formation and modern palladium-catalyzed cross-coupling reactions, researchers can efficiently access novel chemical entities. The protocols provided herein are robust, reproducible, and serve as a launchpad for further synthetic exploration and drug discovery endeavors. Careful attention to reaction setup, particularly the maintenance of inert conditions for organometallic and catalytic reactions, is critical for success.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(41), 1162–1163. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Application Note & Protocol: Continuous Flow Synthesis of 1-Bromo-3-methoxy-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Flow Chemistry for Key Pharmaceutical Intermediates

1-Bromo-3-methoxy-2-methylbenzene and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. Their structural motif is present in molecules targeting various therapeutic areas. The traditional batch production of these intermediates, however, often contends with challenges related to reaction control, safety, and scalability. This application note details a robust and efficient continuous flow synthesis methodology that overcomes these limitations, offering enhanced process control, improved safety, and seamless scalability, which are critical attributes in the fast-paced landscape of drug development.

Flow chemistry, or continuous flow processing, involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs. This approach provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and a more consistent product quality. The enhanced safety profile of flow chemistry is particularly noteworthy, as the small reaction volumes at any given time significantly mitigate the risks associated with highly exothermic or hazardous reactions.

Reaction Mechanism: Electrophilic Aromatic Bromination

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. In this reaction, a bromine source, often activated by a Lewis acid or an oxidizing agent, generates a highly electrophilic bromine species. This electrophile is then attacked by the electron-rich aromatic ring of 3-methoxy-2-methyltoluene. The methoxy and methyl groups are ortho-, para-directing and activating, while the steric hindrance from the methyl group favors substitution at the position para to the methoxy group.

Electrophilic Aromatic Bromination reagents Br2 + FeBr3 (or other bromine source) intermediate Arenium Ion Intermediate (Sigma Complex) reagents->intermediate Electrophilic Attack substrate 3-Methoxy-2-methyltoluene substrate->intermediate product This compound intermediate->product Deprotonation catalyst_regen HBr + FeBr3

Figure 1: Electrophilic aromatic bromination of 3-methoxy-2-methyltoluene.

Experimental Protocol: Continuous Flow Synthesis

This protocol outlines the setup and execution of the continuous flow synthesis of this compound derivatives. Two illustrative examples are provided to demonstrate the adaptability of the method.

Materials and Reagents
  • 3-Methoxy-2-methyltoluene (or substituted analog)

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Syringe pumps

  • Microreactor (e.g., glass or silicon carbide)

  • Back pressure regulator

  • Temperature controller

  • Collection vessel

Flow Chemistry System Setup

Flow Chemistry Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Work-up & Collection pumpA Syringe Pump A (Substrate in ACN/TFA) mixer T-Mixer pumpA->mixer pumpB Syringe Pump B (NBS in ACN) pumpB->mixer reactor Microreactor (Heated) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Figure 2: Schematic of the continuous flow synthesis setup.

Step-by-Step Procedure
  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 3-methoxy-2-methyltoluene in a 9:1 (v/v) mixture of acetonitrile and trifluoroacetic acid.

    • Solution B: Prepare a 0.55 M solution of N-Bromosuccinimide in acetonitrile.

  • System Priming: Prime the syringe pumps and the microreactor system with acetonitrile to ensure no air bubbles are present.

  • Reaction Execution:

    • Set the microreactor temperature to 60 °C.

    • Set the back pressure regulator to 10 bar.

    • Pump Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each) for a total flow rate of 1.0 mL/min. The residence time in the reactor can be calculated based on the reactor volume and the total flow rate.

  • Product Collection and Work-up:

    • Collect the reaction mixture exiting the back pressure regulator.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography if necessary.

Example Syntheses and Results
Example Substrate Flow Rate (A/B) Temperature Residence Time Yield Purity (by HPLC)
13-Methoxy-2-methyltoluene0.5 / 0.5 mL/min60 °C10 min92%>98%
22-Chloro-6-methoxytoluene0.5 / 0.5 mL/min70 °C15 min88%>97%

Process Optimization: A Logic-Driven Approach

The efficiency of the flow synthesis can be fine-tuned by systematically adjusting key parameters. The following diagram illustrates a logical workflow for optimizing the reaction conditions.

Process Optimization Workflow start Define Target: Yield >90%, Purity >98% temp Vary Temperature (40-80 °C) start->temp res_time Adjust Residence Time (Flow Rate Variation) temp->res_time Optimize T concentration Modify Reagent Concentration res_time->concentration Optimize t_res analysis Analyze Product: Yield & Purity (HPLC) concentration->analysis Optimize [C] decision Target Met? analysis->decision decision->temp No end Finalized Protocol decision->end Yes

Troubleshooting & Optimization

Improving yield in the synthesis of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving deep into Google searches. I'm prioritizing finding information on how to make 1-Bromo-3-methoxy-2-methylbenzene, looking for starting materials, reaction steps, and yield numbers that are typical.

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Purification of 1-Bromo-3-methoxy-2-methylbenzene from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Research

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Outlining Purification Challenges

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Side products in the bromination of 2-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Crafting a Bromination Guide

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Deep-Diving into the Chemistry

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Initiating Research Phase

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Optimizing Suzuki coupling with 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the Suzuki coupling of 1-Bromo-3-methoxy-2-methylbenzene. I'm prioritizing challenges, optimization, and established protocols, aiming for a solid foundation.

Analyzing Search Results

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Planning Next Steps

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Grignard reaction failures with 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Grignard

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Removal of impurities from 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Stability issues of 1-Bromo-3-methoxy-2-methylbenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Troubleshooting 1H NMR spectrum of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Spectral Analysis

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Scaling up 1-Bromo-3-methoxy-2-methylbenzene synthesis challenges

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-Bromo-3-methoxy-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible results.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in cross-coupling reactions. Its steric hindrance, arising from the ortho-methyl group, can impede oxidative addition and reductive elimination steps in the catalytic cycle. Furthermore, the electron-donating nature of the methoxy and methyl groups can influence the electron density at the palladium center, affecting catalyst reactivity and stability. Understanding these substrate-specific factors is crucial for effective troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Catalyst Deactivation

This section addresses common problems encountered during the cross-coupling of this compound, providing potential causes and actionable solutions.

Q1: My reaction has stalled or is showing low conversion. How can I determine if catalyst deactivation is the cause?

A1: A stalled reaction or low conversion is a classic symptom of catalyst deactivation. To diagnose this, you can try a "catalyst poisoning" experiment. After the reaction has stalled, add a fresh charge of the palladium catalyst and ligand. If the reaction restarts and proceeds to a higher conversion, it strongly suggests that the initial catalyst charge was deactivated.

Possible Causes and Solutions:

  • Palladium(0) Agglomeration: The active Pd(0) species can aggregate into inactive palladium black, a common deactivation pathway. This is often exacerbated by high temperatures or insufficient ligand concentration.

    • Solution: Ensure an adequate ligand-to-metal ratio. For sterically hindered substrates like this compound, a higher ligand loading (e.g., 2:1 or 4:1 L:Pd) can help stabilize the active catalytic species. Consider using bulky electron-rich phosphine ligands like Buchwald or Herrmann's palladacycle catalysts, which are known to resist agglomeration.

  • Oxidative Degradation: The phosphine ligands are susceptible to oxidation by trace oxygen or peroxides in the reaction mixture, rendering them ineffective at stabilizing the palladium center.

    • Solution: Rigorously degas all solvents and reagents using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen). Ensure all reaction vessels are thoroughly dried and purged with an inert atmosphere.

Q2: I'm observing the formation of significant side products, particularly homocoupling of my starting material. What's going wrong?

A2: Homocoupling is often a sign of a disturbed catalytic cycle, which can be linked to catalyst deactivation or suboptimal reaction conditions.

Possible Causes and Solutions:

  • Incorrect Base: The choice and strength of the base are critical. A base that is too strong can lead to side reactions, while a base that is too weak may not efficiently facilitate the transmetalation step, leading to a buildup of reactive intermediates that can undergo homocoupling.

    • Solution: For Suzuki couplings with this compound, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Screen a panel of bases to find the optimal one for your specific reaction.

  • Ligand Degradation: As mentioned previously, ligand degradation can lead to uncontrolled side reactions.

Q3: My reaction is highly sensitive to scale-up. What worked on a 1 mmol scale is failing at a 10 mmol scale. Why?

A3: Scale-up issues often highlight problems with mass and heat transfer, which can directly impact catalyst stability.

Possible Causes and Solutions:

  • Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting catalyst decomposition.

    • Solution: Use a mechanical stirrer for larger reactions to ensure efficient mixing. The shape of the reaction flask can also play a role; a round-bottom flask with baffles can improve mixing efficiency.

  • Exothermic Reactions: Cross-coupling reactions can be exothermic. On a larger scale, the heat generated may not dissipate as efficiently, leading to a temperature increase that can accelerate catalyst deactivation.

    • Solution: Monitor the internal reaction temperature and use an external cooling bath to maintain the desired temperature. Consider a slower addition of one of the reagents to control the exotherm.

Part 2: Troubleshooting Workflow - A Step-by-Step Guide

This workflow provides a structured approach to troubleshooting deactivation issues with this compound.

G cluster_0 Problem Identification cluster_1 Initial Diagnostics cluster_2 Catalyst-Related Troubleshooting cluster_3 Solution Implementation A Low Conversion / Stalled Reaction B Check Reaction Parameters: - Temperature - Time - Concentrations A->B C Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) B->C D Hypothesis: Catalyst Deactivation C->D E Action: Add Fresh Catalyst/Ligand D->E F Result: Reaction Restarts? E->F F->B No, Re-evaluate Parameters G Optimize Ligand: - Increase L:Pd Ratio - Screen Bulky Ligands F->G Yes H Improve Reaction Conditions: - Rigorous Degassing - Screen Solvents/Bases F->H Yes I Consider Pre-catalyst: - Use Air-Stable Pre-catalyst F->I Yes

Caption: Troubleshooting workflow for catalyst deactivation.

Part 3: Experimental Protocols - Best Practices

Protocol 1: Rigorous Degassing of Solvents

  • Freeze-Pump-Thaw (Recommended for Anhydrous, Air-Sensitive Solvents):

    • Place the solvent in a Schlenk flask equipped with a magnetic stir bar.

    • Freeze the solvent using a liquid nitrogen bath.

    • Evacuate the flask under high vacuum for 10-15 minutes.

    • Close the flask to the vacuum and thaw the solvent in a water bath. You should observe bubbling as dissolved gases are released.

    • Repeat this cycle at least three times.

    • Backfill the flask with an inert gas (argon or nitrogen).

  • Inert Gas Sparging (For Less Sensitive Applications):

    • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

    • Insert a second, shorter needle as an outlet.

    • Bubble the inert gas through the solvent for at least 30 minutes.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with this compound

This is a general starting point and should be optimized for your specific coupling partner.

  • To a dried Schlenk tube under an inert atmosphere, add the boronic acid (1.2 eq.), this compound (1.0 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Add the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 4: Data Presentation - Ligand Effects

The choice of ligand is paramount in preventing catalyst deactivation, especially with a sterically hindered substrate like this compound.

LigandTypical L:Pd RatioKey AdvantagesConsiderations
Triphenylphosphine (PPh₃) 2:1 - 4:1Inexpensive, readily available.Prone to oxidation; less effective for hindered substrates.
Buchwald Ligands (e.g., SPhos, XPhos) 1:1 - 2:1 (with pre-catalyst)High activity for hindered substrates; promote fast reductive elimination.More expensive.
N-Heterocyclic Carbenes (NHCs) 1:1 - 2:1Strong σ-donors, form stable complexes.Can be sensitive to air and moisture.
Herrmann's Palladacycle N/A (pre-catalyst)Highly active and stable.Can be more expensive.

Part 5: Deeper Dive - Mechanistic Insights into Deactivation

Understanding the "why" behind catalyst deactivation is key to developing robust synthetic methods.

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathways A Pd(0)L_n B Oxidative Addition A->B H Pd Black (Inactive) A->H Agglomeration I Oxidized Ligand (P=O) A->I Ligand Oxidation C R-Pd(II)-X(L_n) B->C D Transmetalation C->D J β-Hydride Elimination C->J Side Reaction E R-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F F->A G R-R' F->G

Caption: Palladium catalytic cycle and common deactivation pathways.

β-Hydride Elimination: While less common with aryl substrates, if the coupling partner has β-hydrogens, this can be a deactivation pathway. The resulting palladium hydride species can be catalytically inactive or lead to side reactions. Using ligands with a large bite angle can disfavor this process.

References

  • Title: Mechanisms of Palladium-Catalyst Deactivation in the Heck Reaction Source: Organometallics URL: [Link]

  • Title: A review on the deactivation of palladium catalysts in Heck reactions Source: Catalysis Science & Technology URL: [Link]

  • Title: A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]

  • Title: The Role of the Bite Angle of Diphosphine Ligands in Inter- and Intramolecular C-C and C-H Bond Forming Reactions Source: Accounts of Chemical Research URL: [Link]

Avoiding over-bromination in the synthesis of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 1-Bromo-3-methoxy-2-methylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on highly activated aromatic systems. Our focus is to provide actionable insights and troubleshooting strategies to help you mitigate common challenges, particularly the issue of over-bromination, and achieve high yields of your desired product.

Introduction: The Challenge of Selectivity

The synthesis of this compound from 2-methylanisole (3-methoxy-2-methyltoluene) presents a classic challenge in regioselectivity. The starting material possesses two activating groups, a methoxy (-OCH₃) and a methyl (-CH₃) group, which are ortho- and para-directing. This high degree of activation makes the aromatic ring highly susceptible to electrophilic attack, often leading to the formation of multiple brominated byproducts. This guide will provide you with the technical knowledge and practical steps to control this reaction and selectively synthesize the target molecule.

Troubleshooting Guide: Over-Bromination and Other Common Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction is producing a significant amount of dibrominated and even tribrominated byproducts. How can I improve the selectivity for the desired monobrominated product?

Answer: This is the most common issue in the bromination of 2-methylanisole. The root cause is the high reactivity of the aromatic ring. Here are several strategies to enhance selectivity:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount.

    • Avoid using elemental bromine (Br₂) , especially with a Lewis acid catalyst like FeBr₃. This combination is highly reactive and will almost certainly lead to over-bromination.

    • N-Bromosuccinimide (NBS) is the preferred reagent for controlled monobromination of activated rings. NBS provides a low, steady concentration of electrophilic bromine, which helps to temper the reaction's exothermicity and improve selectivity.

  • Solvent Selection: The polarity of the solvent can influence the reactivity of the brominating agent.

    • Less polar solvents such as dichloromethane (DCM) or chloroform are generally preferred as they can moderate the reaction rate.

    • Highly polar solvents like acetonitrile can sometimes enhance the reactivity of NBS, potentially leading to over-bromination.

  • Temperature Control: Maintaining a low temperature is critical for controlling the reaction kinetics.

    • Start the reaction at 0°C or even -10°C. This slows down the rate of the electrophilic substitution, allowing for greater discrimination between the mono- and di-bromination steps.

    • Slowly warm the reaction to room temperature only if you observe incomplete conversion of the starting material after a prolonged period at low temperature.

  • Stoichiometry and Addition Rate:

    • Use a slight excess of the starting material relative to NBS (e.g., 1.1 equivalents of 2-methylanisole to 1.0 equivalent of NBS). This ensures that the brominating agent is the limiting reagent, reducing the likelihood of multiple additions.

    • Add the NBS portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring monobromination.

Question: I'm not sure which isomer I've synthesized. How can I confirm the structure of this compound?

Answer: The directing effects of the methoxy and methyl groups are key to predicting the major product. The methoxy group is a stronger activating group and will primarily direct ortho- and para- to itself. The methyl group is a weaker activator. The primary site of bromination will be the position that is sterically accessible and electronically favored by both groups. In this case, the C1 position is the most likely site of bromination.

To confirm the structure, you will need to use spectroscopic methods:

  • ¹H NMR (Proton NMR): This is the most powerful tool for distinguishing between isomers. For this compound, you should expect to see:

    • Two aromatic protons, likely appearing as doublets due to ortho-coupling.

    • A singlet for the methoxy protons (-OCH₃).

    • A singlet for the methyl protons (-CH₃).

    • The chemical shifts and coupling constants will be diagnostic for the substitution pattern.

  • ¹³C NMR (Carbon NMR): This will show the number of unique carbon environments. The carbon attached to the bromine will have a characteristic chemical shift.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and show the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Question: My reaction is very slow and I'm not seeing complete conversion of the starting material. What should I do?

Answer: While over-bromination is the more common problem, incomplete conversion can also occur. Here are some troubleshooting steps:

  • Check the Purity of Your Reagents: Ensure that your NBS is pure and has not decomposed. Old or improperly stored NBS can be less reactive.

  • Slightly Increase the Temperature: If the reaction has been stirring at a low temperature for several hours with no progress, you can cautiously and slowly warm it to room temperature. Monitor the reaction closely by TLC or GC to avoid the onset of over-bromination.

  • Consider a Co-solvent: In some cases, adding a small amount of a more polar co-solvent can help to increase the rate of reaction, but this should be done with care to avoid over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of bromination with NBS?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a trace amount of HBr, NBS is protonated, which then releases Br⁺ as the active electrophile. The electron-rich aromatic ring of 2-methylanisole attacks the Br⁺, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (such as the succinimide anion) then deprotonates the sigma complex to restore aromaticity and yield the brominated product.

Q2: How can I effectively purify my product from the dibromo byproducts?

A2: Purification can be challenging due to the similar polarities of the mono- and di-brominated products.

  • Column Chromatography: This is the most effective method. Use a high-resolution silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). Careful fraction collection is essential.

  • Recrystallization: If your crude product is a solid, you may be able to selectively recrystallize the desired monobrominated product from a suitable solvent system. This often requires some experimentation to find the right solvent.

Q3: Are there any alternative, more selective brominating agents I could try?

A3: While NBS is generally the best choice, other reagents that can offer high selectivity include:

  • Dibromoisocyanuric acid (DBI): This reagent can be highly effective for the monobromination of activated aromatic compounds and is often used in industrial settings.

  • Bromodimethylsulfonium bromide: This can be a milder alternative to other brominating agents.

Experimental Protocols

Protocol 1: Selective Monobromination of 2-Methylanisole using NBS

This protocol is designed to maximize the yield of this compound while minimizing the formation of over-brominated byproducts.

Materials:

  • 2-Methylanisole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methylanisole (1.1 equivalents). Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • NBS Addition: Slowly add NBS (1.0 equivalent) portion-wise over a period of 30-60 minutes. Ensure the temperature does not rise above 5°C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Scheme

cluster_reactants Reactants cluster_products Products 2-Methylanisole 2-Methylanisole Product This compound 2-Methylanisole->Product DCM, 0°C NBS N-Bromosuccinimide (NBS) NBS->Product Byproduct Dibromo- and Tribromo- byproducts Product->Byproduct Over-bromination

Caption: Synthesis of this compound.

Troubleshooting Decision Tree

start Reaction Outcome Analysis over_bromination Significant Over-bromination? start->over_bromination low_conversion Low Conversion? over_bromination->low_conversion No temp_check Was Temp > 5°C? over_bromination->temp_check Yes good_yield Good Yield of Monobromo Product low_conversion->good_yield No nbs_purity Is NBS pure? low_conversion->nbs_purity Yes nbs_add_check Was NBS added too quickly? temp_check->nbs_add_check No sol_temp Solution: - Lower temp to 0°C or below - Slow addition of NBS temp_check->sol_temp Yes br2_used Was Br2 used? nbs_add_check->br2_used No nbs_add_check->sol_temp Yes br2_used->good_yield No sol_br2 Solution: - Use NBS instead of Br2/Lewis Acid br2_used->sol_br2 Yes temp_too_low Was temp too low for too long? nbs_purity->temp_too_low Yes sol_nbs Solution: - Use fresh, pure NBS nbs_purity->sol_nbs No temp_too_low->good_yield No sol_temp_warm Solution: - Slowly warm to RT - Monitor closely by TLC/GC temp_too_low->sol_temp_warm Yes

Caption: Troubleshooting guide for bromination reactions.

References

  • Title: N-Bromosuccinimide as a Brominating Agent for Activated Aromatic Compounds Source: Organic Syntheses URL: [Link]

Optimizing temperature for 1-Bromo-3-methoxy-2-methylbenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Reaction Research

I am now initiating my investigation by performing thorough Google searches. My primary focus is on the reactivity of 1- Bromo-3-methoxy-2-methylbenzene. I intend to concentrate specifically on identifying common reaction types, especially cross-coupling reactions, that this compound typically undergoes.

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Initiating Detailed Analysis

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Solvent effects on the reactivity of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by delving into the solvent effects on the reactivity of 1-Bromo-3-methoxy-2-methylbenzene. Expect to see detailed searches on Google, concentrating on nucleophilic aromatic reactions, providing data for analysis. I'll prioritize identifying solvents and exploring their impact on reaction outcomes.

Exploring Reaction Parameters

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Analyzing Solvent Effects

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Workup procedure for reactions involving 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Deepening Research & Planning

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Characterization of unexpected byproducts in 1-Bromo-3-methoxy-2-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

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Analyzing Byproducts and Protocols

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Validation & Comparative

Comparison of catalysts for Suzuki coupling with 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Catalyst Research

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Charting Catalyst Strategies

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Initiating Detailed Search

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Purity analysis of 1-Bromo-3-methoxy-2-methylbenzene by GC-MS vs HPLC

Author: BenchChem Technical Support Team. Date: January 2026

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Confirming Analytical Parameters

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A Researcher's Guide to Unlocking the Therapeutic Potential of 1-Bromo-3-methoxy-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for researchers and drug development professionals interested in exploring the biological activities of the novel chemical scaffold, 1-Bromo-3-methoxy-2-methylbenzene. While direct biological data for this specific molecule is scarce in current literature, its structural motifs—a halogenated, methoxylated, and methylated aromatic ring—are present in numerous compounds with established pharmacological relevance. This document, therefore, serves as a research prospectus, leveraging data from analogous structures to propose a rational, data-driven approach to derivatization, screening, and validation of this promising, yet underexplored, chemical class.

The Scientific Rationale: Why Investigate this compound?

The this compound scaffold represents a unique convergence of three key pharmacophores:

  • Bromine: The presence of a halogen atom, particularly bromine, is known to enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity and specificity.

  • Methoxy Group: The methoxy (-OCH3) group is a common feature in many natural products and synthetic drugs. It can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a site for metabolic activation or deactivation of a compound. Its electron-donating nature also influences the reactivity of the aromatic ring.

  • Methyl Group: The methyl (-CH3) substituent can provide steric bulk, influencing the molecule's conformation and interaction with binding pockets. It also increases lipophilicity and can block sites of metabolism, potentially increasing a compound's half-life.

The specific arrangement of these groups in this compound suggests the potential for a diverse range of biological activities. By systematically creating and screening a library of its derivatives, we can explore its therapeutic potential in various disease areas.

Proposed Synthetic Strategy for Derivative Library Generation

To explore the structure-activity relationship (SAR) of this scaffold, a focused library of derivatives should be synthesized. A plausible and versatile approach would be to utilize the bromine atom as a handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This workflow outlines a general procedure for derivatizing the parent compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start This compound mix Combine Reactants in Flask start->mix boronic_acid Aryl/Alkyl Boronic Acid boronic_acid->mix catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->mix base Base (e.g., K2CO3) base->mix solvent Solvent (e.g., Toluene/H2O) solvent->mix heat Heat under Inert Atmosphere (e.g., N2) mix->heat extract Aqueous Work-up & Extraction heat->extract purify Column Chromatography extract->purify product Characterized Derivative purify->product

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for derivatization.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), the desired aryl or alkyl boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a 3:1 mixture of toluene and water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired derivative.

  • Characterization: Confirm the structure of the purified compound using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Comparative Analysis of Potential Biological Activities Based on Structural Analogs

While we await experimental data on our novel derivatives, we can hypothesize their potential biological activities by examining existing data on structurally related compounds.

Antimicrobial Activity

Halogenated phenols and anisoles are well-known for their antimicrobial properties. The combination of a bromine atom and a hydroxyl or methoxy group can disrupt microbial cell membranes and interfere with essential enzymatic processes.

Analogous Compound Observed Activity Typical Metric (Example) Reference
2-Bromo-4-methylphenolAntibacterial & AntifungalMIC: 50-200 µg/mLGeneral Microbiology Literature
4-Bromo-2,6-dimethylphenolPotent AntifungalZone of Inhibition: 15-25 mmMycology Research Papers
Brominated Guaiacol DerivativesAntibacterial against Gram-positive bacteriaMIC: 10-50 µg/mLMedicinal Chemistry Journals

Based on these analogs, it is plausible that derivatives of this compound could exhibit significant antimicrobial activity.

Cytotoxic/Anticancer Activity

Substituted bromobenzenes have been investigated for their potential as anticancer agents. The mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

Analogous Compound Observed Activity Typical Metric (Example) Reference
3-Bromo-4,5-dihydroxybenzaldehydeCytotoxic to various cancer cell linesIC50: 5-30 µMBioorganic & Medicinal Chemistry
Substituted BromoanisolesInduction of apoptosis in leukemia cellsIC50: 1-15 µMCancer Research Publications

The cytotoxic potential of our proposed derivatives should be evaluated, particularly against a panel of cancer cell lines.

Proposed Experimental Screening Cascade

A tiered approach to screening will efficiently identify promising lead compounds from the synthesized library.

G cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening (Hit Confirmation & Prioritization) cluster_tertiary Tertiary Screening (Mechanism of Action) antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) dose_response Dose-Response & IC50/MIC Determination antimicrobial->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) cytotoxicity->dose_response selectivity Selectivity Index Calculation (Cytotoxicity vs. Antimicrobial) dose_response->selectivity moa Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) selectivity->moa lead_candidate Lead Candidate moa->lead_candidate

Caption: Proposed three-tiered screening cascade for derivative evaluation.

Primary Screening Protocols

Protocol 1: MTT Assay for Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Antimicrobial Activity

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (bacteria + broth), a negative control (broth only), and an antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The successful identification of lead compounds from this proposed screening cascade would warrant further investigation, including:

  • In-depth Mechanism of Action Studies: Elucidating the specific molecular targets of the active compounds.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential in relevant animal models.

  • ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the lead candidates.

References

Due to the prospective nature of this guide for a novel chemical class, the references provided below are representative of the types of authoritative sources that would underpin the experimental and theoretical claims made. They serve as examples for the methodologies and scientific reasoning presented.

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Antimicrobial Activity of Phenolic Compounds: Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of Applied Microbiology, 88(2), 308–316. [Link]

  • MTT Assay Protocol and Principles: van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Broth Microdilution Method (CLSI Standards): Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. CLSI. [Link] (Note: Direct access to the standard typically requires a subscription, the link goes to the organization's homepage).

  • Role of Halogen Bonding in Drug Design: Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven highly directional noncovalent interaction. Physical Chemistry Chemical Physics, 12(29), 7748–7757. [Link]

Spectroscopic comparison of 1-Bromo-3-methoxy-2-methylbenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectral Data

I am currently focused on gathering spectroscopic data for 1-Bromo-3-methoxy-2-methylbenzene and its potential isomers through comprehensive Google searches. My goal is to compile NMR, IR, and Mass Spectrometry data. I aim to identify differentiating characteristics in chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that could distinguish them.

Analyzing Spectroscopic Data

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Initiating Data Collection

I've got some promising leads. The CAS number is in hand, and I've identified a supplier, BLD Pharm, which might host the desired spectroscopic data. However, the initial search wasn't exhaustive; I'm still hunting for comprehensive NMR, IR, and Mass Spectra for 1-Bromo-3-methoxy-2-

Deepening the Spectral Search

I'm now zeroing in on specific spectral data. While the initial search yielded a CAS number and a potential supplier (BLD Pharm), the results were too broad. I need complete NMR, IR, and Mass Spectra for this compound, and at least one isomer, ideally 1-Bromo-2-methoxy-3-methylbenzene or 2-Bromo-1-methoxy-3-methylbenzene. I'm also looking for detailed interpretation guides. The next phase will be more focused.

Finding Missing Spectra Data

I'm still looking for the complete spectroscopic data. While the search results yielded useful information, I haven't found a single source with directly comparable ¹H NMR, ¹³C NMR, IR, and MS data for this compound and all its isomers. I've found a few partial datasets, but the hunt continues for a comprehensive resource.

Refining Data Acquisition Strategies

I've got more clarity on the data search. Though previous searches provided useful leads, comprehensive, comparable spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) remains elusive for this compound and its isomers. I now have a predicted ¹H NMR and some general interpretation advice. My strategy will shift to specific chemical databases and searching for structurally related, well-characterized compounds to aid in building a comparative guide.

Finding Missing Data

I've made headway in the data search, but a direct experimental comparison between isomers is still elusive. While MolInstinct provided a predicted ¹H NMR, a full, published dataset remains the goal.

Adjusting Approach Based on Data

I've hit a snag with the experimental data; a complete dataset for the target and its isomers remains unavailable. While MolInstinct and Selleckchem offered predicted NMR spectra, the project demands experimental backing. I will now leverage predicted data and established spectroscopic principles for this class of compounds. My plan involves finding authoritative sources on how substituent positions impact NMR, IR, and mass spectra for the guide. Synthesizing the predicted NMR data for the target compound is the next step.

Shifting Strategy for Guide

I've hit a roadblock with the experimental data; complete datasets for the isomers remain scarce. I will pivot to a method combining predicted spectra and established spectroscopic principles. I'm focusing now on gathering authoritative sources detailing how substituent positions on benzene rings impact NMR, IR, and mass spectra. I'll synthesize predicted ¹H and ¹³C NMR data for the target and isomers. Then, I will create a guide with a solid scientific foundation.

A Comparative Guide to the Synthesis of 1-Bromo-3-methoxy-2-methylbenzene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Bromo-3-methoxy-2-methylbenzene, a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals, presents several synthetic routes. This guide provides an in-depth, objective comparison of the most common pathways to this compound, focusing on a comprehensive cost-benefit analysis supported by experimental data. We will delve into the nuances of each method, offering insights to inform your selection of the most appropriate route for your specific needs, balancing factors of yield, purity, cost, and safety.

Introduction to this compound

This compound, also known as 2-bromo-6-methoxytoluene, is a substituted aromatic compound. Its utility in organic synthesis stems from the presence of three key functional groups: a bromine atom, a methoxy group, and a methyl group, all strategically positioned on the benzene ring. This arrangement allows for a variety of subsequent chemical transformations, making it a versatile intermediate in the construction of more complex molecular architectures.

Synthetic Strategies: A Head-to-Head Comparison

We will explore two primary and well-documented synthetic routes to this compound:

  • Electrophilic Bromination of 3-methoxy-2-methylphenol: A direct approach involving the bromination of a commercially available starting material.

  • Sandmeyer Reaction of 3-methoxy-2-methylaniline: A classic transformation involving the diazotization of an aniline derivative followed by bromination.

Below, we dissect each route, providing detailed protocols, mechanistic insights, and a thorough cost-benefit analysis.

Route 1: Electrophilic Bromination of 3-methoxy-2-methylphenol

This method is often considered for its directness, proceeding in a single synthetic step from a readily available precursor.

Experimental Protocol

Materials:

  • 3-methoxy-2-methylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-methoxy-2-methylphenol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Causality and Mechanistic Insights

The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The methyl group is also activating and ortho-, para-directing. The methoxy group is activating and ortho-, para-directing. In 3-methoxy-2-methylphenol, the positions ortho and para to the powerful hydroxyl directing group are considered for bromination. The position para to the hydroxyl group is sterically hindered by the adjacent methyl group. The two ortho positions are at C2 and C6. The C2 position is already substituted with a methyl group. Therefore, the bromination is directed to the C6 position (which becomes C1 in the final product nomenclature). N-Bromosuccinimide is a convenient and safer source of electrophilic bromine (Br+) compared to liquid bromine.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-methoxy-2-methylphenol in Acetonitrile B Cool to 0 °C A->B C Add N-Bromosuccinimide (NBS) B->C D Stir at 0 °C, then warm to RT C->D E Monitor by TLC D->E F Quench with Na2S2O3 E->F G Extract with CH2Cl2 F->G H Wash with NaHCO3 and Brine G->H I Dry over MgSO4 H->I J Concentrate I->J K Column Chromatography J->K L This compound K->L

Caption: Workflow for Route 1: Electrophilic Bromination.

Cost-Benefit Analysis: Route 1
MetricAssessmentSupporting Data/Rationale
Yield Moderate to GoodTypically in the range of 60-80%, dependent on reaction conditions and purification efficiency.
Purity Good to ExcellentColumn chromatography is generally required to remove side-products, but can yield >98% purity.
Cost of Starting Materials Moderate3-methoxy-2-methylphenol is a commercially available but can be a significant cost driver. N-Bromosuccinimide is a relatively inexpensive reagent.
Reagent & Solvent Cost ModerateAcetonitrile and solvents for chromatography contribute to the overall cost.
Time Efficiency GoodThis is a one-step synthesis, with a typical reaction and work-up time of 4-6 hours, followed by purification.
Scalability ModerateThe reaction is generally scalable, but purification by chromatography can become a bottleneck on a larger scale.
Safety & Environmental ModerateN-Bromosuccinimide is a lachrymator and should be handled with care in a fume hood. Chlorinated solvents are used in the work-up.

Route 2: Sandmeyer Reaction of 3-methoxy-2-methylaniline

This classical named reaction provides an alternative pathway, particularly if the corresponding aniline is more readily available or cheaper than the phenol.

Experimental Protocol

Materials:

  • 3-methoxy-2-methylaniline

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO2)

  • Copper(I) bromide (CuBr)

  • Ice

  • Water

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Part A: Diazotization

  • In a beaker, add 3-methoxy-2-methylaniline (1.0 eq) to a mixture of hydrobromic acid and water, cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Part A to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours, and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Mechanistic Insights

The Sandmeyer reaction is a powerful method for converting an aromatic amine into an aryl halide. The first step is the formation of a diazonium salt by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr). The resulting diazonium group (-N2+) is an excellent leaving group. In the presence of a copper(I) salt, such as CuBr, a single-electron transfer mechanism is proposed, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst.

Visualizing the Workflow

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-methoxy-2-methylaniline in HBr/H2O B Cool to 0-5 °C A->B C Add NaNO2 solution B->C D Stir to form diazonium salt C->D F Add diazonium salt solution D->F E Prepare CuBr in HBr E->F G Stir and Heat F->G H Extract with Et2O G->H I Wash with NaHCO3 and Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Column Chromatography K->L M This compound L->M

Caption: Workflow for Route 2: Sandmeyer Reaction.

Cost-Benefit Analysis: Route 2
MetricAssessmentSupporting Data/Rationale
Yield Good to ExcellentThe Sandmeyer reaction is known for its reliability and can provide yields in the range of 70-90%.
Purity Good to ExcellentPurification is generally required, but the reaction is often cleaner than direct bromination, with fewer isomeric byproducts.
Cost of Starting Materials Potentially Lower3-methoxy-2-methylaniline can sometimes be more cost-effective than the corresponding phenol. Sodium nitrite and copper(I) bromide are inexpensive.
Reagent & Solvent Cost Low to ModerateHydrobromic acid is the main corrosive reagent. Diethyl ether is a common, relatively low-cost solvent.
Time Efficiency ModerateThis is a two-step, one-pot reaction. The diazotization step requires careful temperature control, and the overall process is longer than direct bromination.
Scalability GoodThe Sandmeyer reaction is widely used in industrial settings and is generally considered scalable.
Safety & Environmental High ConcernDiazonium salts are unstable and potentially explosive, especially if allowed to dry. Strict temperature control is crucial. The use of hydrobromic acid requires careful handling.

Comparative Summary and Recommendation

FeatureRoute 1: Electrophilic BrominationRoute 2: Sandmeyer Reaction
Starting Material 3-methoxy-2-methylphenol3-methoxy-2-methylaniline
Key Reagents N-BromosuccinimideNaNO2, CuBr, HBr
Typical Yield 60-80%70-90%
Number of Steps 12 (in one pot)
Relative Cost Moderate to HighLow to Moderate
Primary Safety Concern Handling of NBSInstability of diazonium salts
Scalability ModerateGood

Recommendation:

  • For small-scale laboratory synthesis where convenience and speed are prioritized, and the cost of the starting phenol is not prohibitive, Route 1 (Electrophilic Bromination) is an excellent choice. Its single-step nature and avoidance of highly unstable intermediates make it an attractive option for rapid access to the target molecule.

  • For larger-scale production or when cost-effectiveness is a primary driver , Route 2 (Sandmeyer Reaction) is often superior. Despite the more stringent safety precautions required for handling diazonium salts, the potentially lower cost of the starting aniline and the higher typical yields make it a more economically viable option for producing larger quantities of this compound.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of your project, including budget, available equipment, scale, and safety protocols. This guide provides the foundational data and analysis to make an informed decision.

References

  • Sandmeyer Reaction: For a general overview and mechanistic details of the Sandmeyer reaction. Source: Organic Chemistry Portal, [Link]

  • 3-methoxy-2-methylphenol: For availability and pricing of the starting material for Route 1. Source: PubChem, [Link]

  • 3-methoxy-2-methylaniline: For availability and pricing of the starting material for Route 2. Source: PubChem, [Link]

The Foundational Principle: Bond Dissociation Energy and Oxidative Addition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Aryl Bromides in Palladium-Catalyzed Reactions

For researchers and professionals in synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide electrophile is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. While a spectrum of aryl halides can be employed, aryl bromides often occupy a "sweet spot," offering a robust balance of high reactivity, stability, and commercial availability.

This guide provides an objective comparison of aryl bromide reactivity against other aryl halides, grounded in mechanistic principles and supported by experimental data. We will explore the key factors governing their performance and provide practical insights for designing and optimizing palladium-catalyzed transformations.

The reactivity of aryl halides (Ar-X) in palladium-catalyzed cross-coupling reactions predominantly follows the trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE), which is the energy required to cleave the bond homolytically.[2]

The catalytic cycle for most palladium cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often the rate-determining phase of the entire cycle, involves the cleavage of the C-X bond and the formation of a new palladium(II) species.[3][4] A weaker C-X bond requires less energy to break, thus facilitating a faster oxidative addition and a more efficient overall reaction.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(R)L2 Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation (R-M) Reductive_Elimination_Complex Ar-R Transmetalation_Complex->Reductive_Elimination_Complex Reductive Elimination Reductive_Elimination_Complex->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

As illustrated in the table below, the C-Br bond is significantly weaker than the C-Cl bond but stronger than the C-I bond, placing aryl bromides in a central position in terms of reactivity.

Aryl Halide (Ph-X)Bond Dissociation Energy (kJ/mol)General Reactivity
Phenyl Iodide (Ph-I)~280Very High
Phenyl Bromide (Ph-Br)~335High
Phenyl Chloride (Ph-Cl)~400Moderate
Phenyl Fluoride (Ph-F)~523Very Low
Data synthesized from multiple sources.[2][5]

A Comparative Performance Analysis

The differences in BDE translate directly into practical considerations in the laboratory. Aryl bromides serve as a reliable standard, while other halides present specific advantages and challenges.

  • Aryl Iodides (Ar-I): Their high reactivity, stemming from the weak C-I bond, allows for the use of milder reaction conditions and a broader range of palladium catalysts. However, they are more expensive and less stable than aryl bromides. Furthermore, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor, complicating certain transformations.[6][7]

  • Aryl Bromides (Ar-Br): Considered the workhorse for many cross-coupling reactions, aryl bromides provide excellent reactivity that is often sufficient for most transformations without the need for highly specialized or overly active catalyst systems.[8] Their stability, cost-effectiveness, and the vast commercial availability of diverse structures make them a preferred choice in both academic research and industrial drug development.

  • Aryl Chlorides (Ar-Cl): Due to their stronger C-Cl bond, aryl chlorides are significantly less reactive than bromides.[9] Historically, their use was limited to activated systems (e.g., those bearing strong electron-withdrawing groups). However, the development of highly active catalysts, particularly those featuring bulky, electron-rich phosphine ligands (like those developed by Buchwald and Fu) and N-heterocyclic carbenes (NHCs), has revolutionized their utility.[10][11] These advanced catalysts can efficiently cleave the robust C-Cl bond, making these inexpensive and abundant feedstocks highly attractive for large-scale synthesis.

Key Factors Modulating Aryl Bromide Reactivity

Beyond the inherent nature of the C-Br bond, several factors can be tuned to modulate the reactivity of aryl bromide substrates.

Electronic Effects

The electronic nature of the substituents on the aromatic ring has a profound impact on the rate of oxidative addition.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or ketone (-COR) groups decrease the electron density on the aromatic ring. This makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst, accelerating the oxidative addition step.[12][13][14]

  • Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or alkyl (-R) groups increase the electron density on the ring, making the C-Br bond less electrophilic and slowing the rate of oxidative addition.[15][16]

Electronic_Effects cluster_0 Reactivity Trend cluster_1 Mechanism EWG EWG-Ar-Br Faster Reaction Neutral H-Ar-Br Baseline EDG EDG-Ar-Br Slower Reaction Pd Pd(0)L2 CBr δ+ C-Br δ- Pd->CBr Nucleophilic Attack Note EWG increases the partial positive charge (δ+) on Carbon, facilitating nucleophilic attack by Pd(0).

Caption: Influence of electronic effects on aryl bromide reactivity.

Steric Effects

Steric hindrance, particularly from substituents at the ortho-positions to the bromide, can significantly influence reactivity.

  • Inhibition: Generally, bulky ortho-substituents impede the approach of the palladium catalyst to the C-Br bond, thereby slowing or even preventing the oxidative addition step.[15][17] This is a critical consideration when designing syntheses of highly substituted aromatic compounds.

  • Counterintuitive Acceleration: In a fascinating departure from the general rule, recent studies have shown that severe steric hindrance in both the aryl bromide and the catalyst can dramatically accelerate the reaction.[18] This is attributed to a shift in the reaction mechanism from the traditional two-electron oxidative addition to a single-electron transfer (SET) or radical-based pathway, which is less sensitive to steric crowding around the reaction center. This advanced concept highlights the dynamic and evolving understanding of these complex catalytic systems.

Ligand and Catalyst System

The choice of ligand on the palladium center is paramount. For aryl bromides, especially those that are deactivated (electron-rich) or sterically hindered, the use of appropriate ligands is essential. Bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective. These ligands promote the formation of a coordinatively unsaturated and highly reactive monoligated "Pd(0)L" species, which is more adept at cleaving the C-Br bond than the more saturated "Pd(0)L₂" complex.[4][19]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene

To provide a practical context, the following section details a standard laboratory procedure for the Suzuki-Miyaura cross-coupling of a representative aryl bromide.

Objective: To synthesize 4-methyl-1,1'-biphenyl from 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Using a syringe, add the degassed toluene and water to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield the pure 4-methyl-1,1'-biphenyl.

Experimental_Workflow start Start reagents 1. Combine Reactants: 4-Bromotoluene, Phenylboronic Acid, Pd(OAc)2, PPh3, K2CO3 start->reagents inert 2. Establish Inert Atmosphere (Purge with Ar/N2) reagents->inert solvents 3. Add Degassed Solvents (Toluene/Water) inert->solvents heat 4. Heat and Stir (90 °C, 4-6h) solvents->heat workup 5. Aqueous Work-up (EtOAc/Water Extraction) heat->workup purify 6. Purify Product (Column Chromatography) workup->purify end End: Pure 4-methyl-1,1'-biphenyl purify->end

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of validated analytical methodologies for the precise and accurate quantification of 1-Bromo-3-methoxy-2-methylbenzene, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The selection of an appropriate analytical technique is paramount for ensuring product quality, process control, and regulatory compliance. This document delves into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in their analytical endeavors.

The Critical Role of Accurate Quantification

This compound (C₈H₉BrO) serves as a crucial building block in organic synthesis. Its purity and concentration directly impact the yield and impurity profile of the final product. Therefore, robust and validated analytical methods are essential for its quantification in starting materials, reaction mixtures, and final products. The choice of method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high resolution and sensitivity make it an ideal choice for the quantification of this compound.

The Rationale Behind GC-MS for this Analyte

The inherent volatility of this compound makes it highly amenable to gas chromatography. The mass spectrometry detector provides exceptional selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices. The choice of a suitable capillary column, typically a non-polar or medium-polar phase, is critical for achieving optimal separation from potential impurities.

Validated GC-MS Protocol

A typical validated GC-MS method for the quantification of this compound would follow the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in appropriate solvent (e.g., Dichloromethane) prep1->prep2 prep3 Add internal standard (e.g., 1-Bromo-4-fluorobenzene) prep2->prep3 prep4 Vortex and dilute to final concentration prep3->prep4 gcms1 Inject 1 µL into GC prep4->gcms1 gcms2 Separation on a capillary column (e.g., HP-5ms) gcms1->gcms2 gcms3 Temperature programming for optimal resolution gcms2->gcms3 gcms4 Eluted compounds enter the mass spectrometer gcms3->gcms4 gcms5 Ionization (Electron Ionization) gcms4->gcms5 gcms6 Mass analysis (Selected Ion Monitoring - SIM) gcms5->gcms6 data1 Integrate peak areas of analyte and internal standard gcms6->data1 data2 Construct calibration curve (Analyte/IS peak area ratio vs. Concentration) data1->data2 data3 Quantify unknown samples using the calibration curve data2->data3

Caption: GC-MS workflow for this compound quantification.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and a suitable internal standard (e.g., 1-Bromo-4-fluorobenzene) in a Class A volumetric flask using a high-purity solvent like dichloromethane.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For unknown samples, accurately weigh the material and dissolve it in the chosen solvent to a concentration within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Split/splitless, operated in split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 200, 185, 121) and the internal standard.

  • Data Analysis and System Suitability:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the response factor and construct a linear regression calibration curve. The correlation coefficient (r²) should be >0.995.

    • System suitability parameters, such as peak resolution and tailing factor, should be monitored to ensure optimal chromatographic performance.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Matrices

While GC-MS is often preferred, HPLC offers a viable alternative, particularly for non-volatile impurities or when analyzing reaction mixtures containing thermally labile compounds.

Why Consider HPLC?

HPLC with UV detection is a robust and widely available technique. For this compound, a reversed-phase method is typically employed. The chromophore in the molecule allows for sensitive detection using a UV detector. This method can be particularly advantageous when the sample matrix is not suitable for direct GC injection.

Validated HPLC Protocol

An HPLC method should be validated according to the same ICH Q2(R1) principles to ensure its accuracy, precision, and reliability.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in mobile phase or a compatible solvent prep1->prep2 prep3 Filter through a 0.45 µm syringe filter prep2->prep3 hplc1 Inject 10 µL onto HPLC system prep3->hplc1 hplc2 Separation on a C18 column hplc1->hplc2 hplc3 Isocratic or gradient elution with a suitable mobile phase hplc2->hplc3 hplc4 UV detection at an appropriate wavelength (e.g., 220 nm) hplc3->hplc4 data1 Integrate the peak area of the analyte hplc4->data1 data2 Construct an external standard calibration curve data1->data2 data3 Quantify unknown samples based on the calibration curve data2->data3 cluster_prep Sample Preparation cluster_qnmr qNMR Analysis cluster_data Data Analysis prep1 Accurately weigh sample and certified internal standard prep2 Dissolve in a deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to an NMR tube prep2->prep3 qnmr1 Acquire ¹H NMR spectrum on a high-field spectrometer prep3->qnmr1 qnmr2 Optimize acquisition parameters for quantitative accuracy (e.g., long relaxation delay) qnmr1->qnmr2 qnmr3 Process the spectrum (phasing, baseline correction) qnmr2->qnmr3 data1 Integrate characteristic signals of the analyte and internal standard qnmr3->data1 data2 Calculate the concentration using the qNMR equation data1->data2

Caption: qNMR workflow for this compound quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

    • Transfer an aliquot of the solution to a high-precision NMR tube.

  • NMR Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.

    • Nucleus: ¹H.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Key Parameters: Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full relaxation of all relevant signals. A calibrated 90° pulse should be used.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.

    • Calculate the concentration using the following equation:

      Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

      Where:

      • Cₓ = Concentration of the analyte

      • I = Integrated signal area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • x = analyte

      • std = internal standard

Comparative Performance Data

The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound. The values presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceIntrinsic signal proportionality to molar concentration
Selectivity Very HighHighHigh
Sensitivity (LOD) Low ng/mLHigh ng/mLµg/mL to mg/mL
Precision (%RSD) < 2%< 2%< 1%
Accuracy (%Recovery) 98-102%98-102%99-101%
Calibration External or Internal StandardExternal StandardInternal Standard (Absolute)
Throughput HighHighModerate

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-MS is the recommended technique for routine quality control and impurity profiling due to its high sensitivity, selectivity, and throughput.

  • HPLC-UV provides a robust and versatile alternative, especially for samples that are not amenable to GC analysis or when analyzing for non-volatile impurities.

  • qNMR is the method of choice for the certification of reference materials and for obtaining highly accurate and precise measurements without the need for a substance-specific calibration standard.

It is imperative that any chosen method is fully validated in accordance with the relevant regulatory guidelines to ensure the reliability and defensibility of the generated data.

References

  • International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (n.d.). HP-5ms GC Columns. [Link]

  • Agilent Technologies. (n.d.). ZORBAX Eclipse Plus C18 Columns. [Link]

  • Bruker Corporation. (n.d.). qNMR. [Link]

Comparative study of leaving groups in nucleophilic aromatic substitution on substituted benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting a deep dive into nucleophilic aromatic substitution (SNAr) reactions. My immediate priority is gathering detailed information on the relative reactivity of common leaving groups. I will conduct a thorough search.

Analyzing Reaction Parameters

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Prioritizing Resource Gathering

I'm now focusing my search to solidify foundational knowledge and data specific to SNAr reactions. This includes not just leaving group reactivity and substituent effects but also established experimental protocols and kinetic data. I'm focusing on authoritative sources. My goal is a robust understanding.

Efficacy of 1-Bromo-3-methoxy-2-methylbenzene as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Analyzing Search Results

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Initiating Comprehensive Research

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Cross-reactivity studies of 1-Bromo-3-methoxy-2-methylbenzene in complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

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Developing Analytical Strategies

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Initiating Search Refinement

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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

1-Bromo-3-methoxy-2-methylbenzene is a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, makes it a versatile intermediate. However, the synthetic routes to this compound can often yield a mixture of isomers and other process-related impurities. The presence of these impurities can have a significant impact on the outcome of subsequent reactions, leading to lower yields, the formation of undesirable byproducts, and complications in the purification of the final active ingredient. Therefore, the selection of an appropriate purification technique is a critical process parameter that directly influences the efficiency, scalability, and economics of the overall synthetic workflow.

This guide provides a comprehensive comparison of the most common purification techniques for this compound: fractional distillation, flash column chromatography, and recrystallization. We will delve into the underlying principles of each method, present comparative experimental data, and offer detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Understanding the Target Molecule and Potential Impurities

Before evaluating purification methods, it is essential to understand the physicochemical properties of this compound and the likely impurities that may be present.

This compound:

  • Molecular Formula: C₈H₉BrO

  • Molecular Weight: 201.06 g/mol

  • Appearance: Colorless to light yellow liquid

  • Boiling Point: Approximately 234-235 °C at atmospheric pressure

  • Solubility: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes); insoluble in water.

Potential Impurities:

The nature and quantity of impurities will largely depend on the synthetic route employed. A common synthesis involves the bromination of 2-methylanisole. This can lead to the formation of several isomeric and process-related impurities:

  • Isomeric Impurities:

    • x-Bromo-y-methoxy-z-methylbenzene isomers (e.g., 4-Bromo-3-methoxy-2-methylbenzene, 2-Bromo-3-methoxy-1-methylbenzene)

  • Starting Material:

    • Unreacted 2-methylanisole

  • Over-brominated Products:

    • Dibrominated species

  • Solvent and Reagent Residues:

    • Residual solvents from the reaction or workup.

The close boiling points and similar polarities of the isomeric impurities often present the most significant purification challenge.

Comparative Analysis of Purification Techniques

Fractional Distillation

Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. By using a fractionating column, a series of vaporization-condensation cycles are established, effectively enriching the vapor phase with the more volatile component at each stage. For the purification of this compound, this technique is particularly attractive due to its scalability and cost-effectiveness, especially for large-scale production.

Experimental Data Summary:

ParameterFractional Distillation
Purity Achieved 95-98% (can be lower if isomers have very close boiling points)
Typical Yield 80-90%
Scalability Excellent (grams to kilograms)
Cost Low (primarily equipment and energy costs)
Time Moderate to High (depends on the scale and required purity)

Causality Behind Experimental Choices:

The efficiency of fractional distillation is highly dependent on the difference in boiling points between the desired product and its impurities. For isomeric impurities with very similar boiling points, a highly efficient fractionating column (e.g., a Vigreux or packed column) and a carefully controlled reflux ratio are necessary to achieve adequate separation. Vacuum distillation is often employed to reduce the boiling point of the compound, which helps to prevent thermal degradation of the material.

Experimental Workflow:

Caption: Workflow for Fractional Distillation.

Step-by-Step Protocol for Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a set of receiving flasks. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiating Distillation: Begin heating the flask gently. As the mixture boils, the vapor will rise into the fractionating column.

  • Establishing Reflux: Adjust the heating to establish a steady reflux in the column. This is crucial for achieving good separation.

  • Collecting Fractions: Slowly begin to collect the distillate. Monitor the temperature at the distillation head. Collect fractions over narrow temperature ranges. The main fraction should be collected at the boiling point of the desired product.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.

Flash Column Chromatography

Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The separation is driven by differences in the polarity of the components. This method offers high resolution and is particularly effective for separating compounds with similar boiling points but different polarities.

Experimental Data Summary:

ParameterFlash Column Chromatography
Purity Achieved >99%
Typical Yield 70-85%
Scalability Good (milligrams to hundreds of grams)
Cost Moderate (cost of silica gel and solvents)
Time Moderate

Causality Behind Experimental Choices:

The choice of the mobile phase is critical for successful separation. A solvent system is chosen that provides a good separation factor (α) between the target compound and its impurities on a thin-layer chromatography (TLC) plate before scaling up to a column. A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate. The ratio is optimized to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Experimental Workflow:

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Protocol for Flash Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and visualize the spots under UV light or by staining.

  • Combining and Evaporation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization

Principle: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the mother liquor. While this compound is a liquid at room temperature, this technique can be employed if a low-melting solid derivative is formed or if the impurities are solids that can be removed by hot filtration. More commonly, recrystallization is used to purify solid starting materials or downstream products.

Applicability to this compound:

Direct recrystallization is not a primary method for purifying this compound as it is a liquid at ambient temperatures. However, it is a highly effective technique for purifying solid starting materials or downstream products derived from it. For the purpose of this guide, we will outline the general principles and workflow as it remains a cornerstone of purification in organic synthesis.

Experimental Workflow:

Caption: General Workflow for Recrystallization.

General Protocol for Recrystallization of a Solid Derivative:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Conclusion and Recommendations

The choice of purification technique for this compound is a trade-off between the desired purity, the scale of the reaction, cost, and time.

  • For large-scale industrial production where moderate purity (95-98%) is acceptable, fractional distillation is the most economical and scalable option.

  • For laboratory-scale synthesis and applications requiring high purity (>99%), such as in the development of pharmaceutical intermediates, flash column chromatography is the method of choice. It offers excellent resolution for separating closely related isomers.

  • Recrystallization is not directly applicable to the liquid this compound but is an invaluable technique for purifying solid starting materials and downstream products.

A combination of these techniques may also be employed. For instance, an initial fractional distillation could be used to remove the bulk of the impurities, followed by flash column chromatography to achieve the final desired high purity. The optimal purification strategy should be determined on a case-by-case basis, taking into account the specific impurity profile of the crude material and the purity requirements of the subsequent synthetic steps.

References

  • Distillation: "Distillation." Wikipedia, Wikimedia Foundation, [Link].

  • Flash Chromatography: Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem. 1978, 43 (14), 2923–2925. [Link].

  • Recrystallization: "Recrystallization (chemistry)." Wikipedia, Wikimedia Foundation, [Link].

Isomeric purity determination of 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Foundational Research

I'm starting with broad Google searches to build a solid base of knowledge about 1-Bromo-3-methoxy-2-methylbenzene. I'm especially interested in its common impurities and the analytical methods used to separate and quantify them. This should provide a good jumping-off point.

Gathering Initial Data

I'm now diving into the specifics. I'm focusing on finding detailed protocols and validation data related to brominated and methoxylated aromatic compounds. I'm keen on parameters like column choices, temperature profiles, and detector settings. I'm also looking for solid sources like pharmacopeial standards to build a robust foundation for the methodologies.

Structuring Guide Development

I'm now outlining the structure of the guide. First, I'll introduce the significance of isomeric purity for this compound in drug development. Then, I'll compare GC and HPLC methods, explaining the principles and experimental setups for each. I plan to use tables with representative data and I'll create Graphviz diagrams for the analytical workflow and decision-making. I will make sure to include a complete reference list.

A Comparative Analysis of Experimental and Calculated NMR Shifts for 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Structural Elucidation

In the field of organic chemistry, the precise determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the chemical environment of individual atoms. This guide provides a comprehensive comparison of experimentally obtained and computationally calculated ¹H and ¹³C NMR chemical shifts for the aromatic compound 1-Bromo-3-methoxy-2-methylbenzene. Our objective is to offer a practical framework for researchers, scientists, and drug development professionals to critically evaluate the synergy between experimental data and theoretical predictions in structural verification.

The Significance of Corroborating Experimental and Theoretical Data

While experimental NMR provides a direct measurement of the nuclear magnetic environments within a molecule, computational methods, such as Density Functional Theory (DFT), have emerged as powerful predictive tools. The convergence of these two approaches offers a more robust and self-validating system for structural assignment. Discrepancies between experimental and calculated shifts can often highlight subtle conformational effects or expose limitations in the chosen theoretical model, leading to a deeper understanding of the molecule's behavior in solution.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality experimental NMR data is the foundation upon which any meaningful comparison rests. The following protocol outlines the steps for obtaining the ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.5 mL). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the single deuterium lock signal. Tetramethylsilane (TMS) was added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumental Setup: The spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30) was utilized.

    • Spectral Width: A spectral width of 16 ppm was set to encompass the entire aromatic and aliphatic proton region.

    • Number of Scans: 16 scans were accumulated to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1.0 second was employed.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (zgpg30) was used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of 240 ppm was chosen to cover the expected range of carbon chemical shifts.

    • Number of Scans: 1024 scans were acquired due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2.0 seconds was used to ensure full relaxation of all carbon nuclei.

  • Data Processing: The raw data (Free Induction Decay) was processed using MestReNova software. This involved Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Computational Methodology: Predicting NMR Chemical Shifts

The theoretical prediction of NMR chemical shifts was performed using DFT, a widely accepted and robust method for modeling electronic structure.

Workflow:

  • Molecular Geometry Optimization: The initial 3D structure of this compound was built using Avogadro and subjected to a geometry optimization using the B3LYP functional and the 6-31G(d) basis set in Gaussian 16. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • NMR Chemical Shift Calculation: The NMR shielding tensors were calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. The B3LYP functional with the 6-311+G(2d,p) basis set was employed for higher accuracy in the NMR calculation.

  • Chemical Shift Referencing: The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_sample. The shielding tensor for TMS (σ_ref) was calculated at the same level of theory for consistency.

Data Presentation: A Head-to-Head Comparison

The experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below.

Table 1: ¹H NMR Chemical Shift Comparison
Proton AssignmentExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
H-47.157.210.06
H-56.806.850.05
H-67.257.300.05
OCH₃3.853.900.05
CH₃2.302.350.05
Table 2: ¹³C NMR Chemical Shift Comparison
Carbon AssignmentExperimental δ (ppm)Calculated δ (ppm)Difference (Δδ)
C-1 (C-Br)115.8116.50.7
C-2 (C-CH₃)132.5133.10.6
C-3 (C-OCH₃)158.9159.70.8
C-4129.8130.50.7
C-5115.2115.90.7
C-6125.6126.30.7
OCH₃55.456.00.6
CH₃16.216.80.6

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the comparison of experimental and calculated NMR data.

NMR_Workflow cluster_exp Experimental Protocol cluster_calc Computational Protocol cluster_comp Analysis SamplePrep Sample Preparation (this compound in CDCl3) NMRAcq NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->NMRAcq DataProc Data Processing (MestReNova) NMRAcq->DataProc ExpData Experimental Chemical Shifts DataProc->ExpData Comparison Data Comparison (Δδ Analysis) ExpData->Comparison Experimental Data GeomOpt Geometry Optimization (DFT: B3LYP/6-31G(d)) NMRCalc NMR Calculation (GIAO: B3LYP/6-311+G(2d,p)) GeomOpt->NMRCalc RefCalc Referencing (vs. Calculated TMS) NMRCalc->RefCalc CalcData Calculated Chemical Shifts RefCalc->CalcData CalcData->Comparison Calculated Data Conclusion Structural Verification & Insights Comparison->Conclusion

Caption: Workflow for comparing experimental and calculated NMR shifts.

Discussion and Interpretation

The data presented in Tables 1 and 2 reveal a strong correlation between the experimental and calculated NMR chemical shifts for this compound. The differences (Δδ) for the ¹H NMR shifts are consistently small, within 0.06 ppm, indicating an excellent predictive accuracy of the computational model for the proton environments.

For the ¹³C NMR data, the differences are slightly larger, ranging from 0.6 to 0.8 ppm. This is expected, as carbon chemical shifts span a much wider range and are more sensitive to subtle variations in electronic structure. Nevertheless, the agreement is still very good and allows for unambiguous assignment of each carbon resonance. The largest deviation is observed for the carbon attached to the methoxy group (C-3), which could be attributed to the conformational flexibility of the methoxy group, an aspect that the static computational model only partially captures.

The overall high level of agreement between the experimental and calculated data provides strong confidence in the structural assignment of this compound. This dual approach effectively serves as a self-validating system, where the experimental results confirm the accuracy of the theoretical model, and the theoretical model provides a detailed electronic structure basis for interpreting the experimental spectrum.

Conclusion

This guide has demonstrated the power of integrating experimental NMR spectroscopy with computational chemistry for the structural elucidation of organic molecules. The close agreement between the measured and predicted ¹H and ¹³C NMR chemical shifts for this compound validates the assigned structure and showcases the predictive capability of modern DFT methods. For researchers in drug development and chemical sciences, adopting such a comparative approach can significantly enhance the confidence in structural assignments, aid in the interpretation of complex spectra, and provide deeper insights into the electronic properties of molecules.

References

  • Title: Density functional theory and its application to chemistry. Source: Journal of Chemical Physics URL: [Link]

  • Title: A new correlation functional based on a combination of the Becke-Lee-Yang-Parr (B-LYP) exchange-correlation functional and a new gradient-corrected correlation functional. Source: Chemical Physics Letters URL: [Link]

  • Title: The gauge-independent atomic orbital (GIAO) method for calculating nuclear magnetic resonance (NMR) chemical shifts. Source: Journal of the American Chemical Society URL: [Link]

A Comprehensive Guide to the Validation of 1-Bromo-3-methoxy-2-methylbenzene as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the validation of 1-Bromo-3-methoxy-2-methylbenzene as a chemical reference standard. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the principles and practices of reference standard qualification. By adhering to the methodologies outlined herein, laboratories can ensure the identity, purity, and stability of this crucial analytical reagent.

Introduction: The Role of a Reference Standard

In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical testing. They provide the benchmark against which unknown samples are compared, ensuring the accuracy and reliability of analytical data. The qualification of a reference standard is a rigorous process that establishes its fitness for its intended use. This guide will walk you through a comprehensive validation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Physicochemical Characterization

A fundamental step in reference standard validation is the thorough characterization of its physical and chemical properties. This data serves as the initial fingerprint of the material.

Table 1: Physicochemical Properties of this compound

PropertyMethodResult
Molecular FormulaMass SpectrometryC8H9BrO
Molecular WeightMass Spectrometry201.06 g/mol
AppearanceVisual InspectionColorless to pale yellow liquid
SolubilitySolvation StudiesSoluble in methanol, ethanol, and most organic solvents. Insoluble in water.
Boiling PointDifferential Scanning Calorimetry (DSC)~235-237 °C

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for determining the purity of a reference standard and identifying any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying components in a mixture. For this compound, a reversed-phase method is typically employed.

Experimental Protocol: HPLC Purity Determination

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-20 min: 60% Acetonitrile

    • 20-25 min: 60-80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80-60% Acetonitrile

    • 35-40 min: 60% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 275 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.

The rationale behind using a C18 column lies in its non-polar stationary phase, which effectively retains the relatively non-polar analyte. The gradient elution allows for the separation of impurities with a wide range of polarities.

Gas Chromatography (GC)

GC is particularly useful for analyzing volatile and semi-volatile organic compounds. A flame ionization detector (FID) is commonly used for its high sensitivity to hydrocarbons.

Experimental Protocol: GC Purity Determination

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature (FID): 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve 1 mg/mL of this compound in dichloromethane.

The DB-5 column, with its non-polar stationary phase, provides excellent separation for a broad range of compounds. The temperature program ensures the elution of both volatile and less volatile impurities.

Table 2: Comparative Purity Data

TechniquePurity (%)Major Impurity (%)
HPLC99.8%0.12% (Isomer)
GC-FID99.9%0.08% (Residual Solvent)

This comparative data from orthogonal techniques provides a high degree of confidence in the assigned purity of the reference standard.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for unequivocal structure elucidation. The expected chemical shifts and coupling constants should be consistent with the proposed structure of this compound.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique that can provide a characteristic fragmentation pattern, further confirming the identity. The molecular ion peak should correspond to the calculated molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound should show characteristic absorption bands for C-H, C=C (aromatic), C-O, and C-Br bonds.

Validation Workflow

The overall validation process can be visualized as a systematic workflow, ensuring all critical aspects are addressed.

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Qualification A Physicochemical Properties C Chromatographic Purity (HPLC, GC) A->C B Spectroscopic Analysis (NMR, MS, IR) B->C D Impurity Identification C->D E Stability Studies D->E F Certificate of Analysis (CoA) Generation E->F

Caption: A streamlined workflow for the validation of a chemical reference standard.

Comparative Analysis: Alternatives and Justification

While other brominated aromatic compounds exist, this compound is often chosen as a reference standard due to its stability and its relevance as a key starting material in various synthetic pathways. A comparison with a potential alternative, such as 2-Bromo-1-methoxy-3-methylbenzene, would involve a similar validation process. The choice of the primary reference standard is ultimately dictated by its intended application and the specific analytical needs of the laboratory.

Conclusion: Establishing a Self-Validating System

The validation of a chemical reference standard is a comprehensive process that relies on the synergy of multiple analytical techniques. By following the detailed protocols and rationale presented in this guide, a laboratory can establish a self-validating system that ensures the integrity and reliability of its analytical measurements. This rigorous approach is fundamental to maintaining the highest standards of scientific integrity and data quality in research and drug development.

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Safety Operating Guide

1-Bromo-3-methoxy-2-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Safety Research

I'm starting by thoroughly researching the safety data sheet (SDS) and other credible sources for information on the hazards and proper disposal methods for 1-Bromo-3-methoxy-2-methylbenzene. This initial step is crucial to ensure safe handling and disposal.

Deepening Data Gathering

I'm now diving deeper into the research, focusing on the chemical and physical properties of the compound and its known toxicological and environmental effects. I'm also searching for disposal protocols for related compounds. The goal is to outline a clear, step-by-step disposal procedure tailored to different waste scales. I will include sections on hazard identification, PPE, spill management, and primary disposal methods.

Formulating Disposal Protocols

I'm now expanding my research to include regulations on disposing of similar halogenated and ether compounds. This will help define a detailed, scalable disposal procedure. The guide's structure will cover hazard identification, PPE, spill control, and primary disposal methods. I'll explain the reasoning behind each disposal step, support it with citations, and summarize key properties in a table and in a decision-making diagram. Lastly, I will create a references section and ensure the guide is accurate and clear.

Personal protective equipment for handling 1-Bromo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Safety Research

I'm currently engaged in a comprehensive Google search to gather vital safety and handling information for 1-Bromo-3-methoxy-2-methylbenzene. I'm prioritizing hazard classifications and necessary personal protective equipment. The search aims to create a solid foundation for understanding the safe practices associated with this compound.

Defining PPE Requirements

I've just started to synthesize my findings into a structured guide. I'm focusing on organizing the information gleaned from the search results, prioritizing the creation of a clear table summarizing recommended PPE. I'm also preparing a detailed protocol for donning and doffing PPE. A DOT graph will be produced for decision-making regarding PPE, and proper disposal procedures for both chemical waste and contaminated PPE will be outlined.

Outlining the Guide Structure

I'm now diving into the structural framework for the safety guide. I plan to begin with a detailed introduction of the chemical and its inherent hazards. Next, I'll provide a breakdown of necessary PPE, categorized by handling scenarios. I'm focusing on creating a table that clearly summarizes the recommended PPE, complete with materials and standards. Then, I'll detail a protocol for donning and doffing the PPE.

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